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  • Product: Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate
  • CAS: 944256-07-9

Core Science & Biosynthesis

Foundational

Chemical Properties and Solubility Profile of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate: A Technical Guide for Advanced Organic Synthesis

Executive Summary Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (CAS: 944256-07-9), widely recognized in synthetic chemistry as Cbz-GABA Weinreb amide , is a highly specialized, bi-functional aliphatic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (CAS: 944256-07-9), widely recognized in synthetic chemistry as Cbz-GABA Weinreb amide , is a highly specialized, bi-functional aliphatic building block. It serves as a critical intermediate in medicinal chemistry and peptide synthesis, allowing researchers to construct complex amino ketones and aldehydes without the risk of over-alkylation.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic specifications. This document deconstructs the physicochemical properties, solubility causality, and mechanistic behavior of Cbz-GABA Weinreb amide, providing self-validating experimental workflows for drug development professionals.

Molecular Architecture & Physicochemical Properties

The utility of Cbz-GABA Weinreb amide stems from its orthogonal bi-functional design:

  • Carboxybenzyl (Cbz) Group: Protects the primary amine of the GABA (gamma-aminobutyric acid) backbone. It is highly stable to the strongly basic nucleophiles used in Weinreb amide chemistry but can be cleanly removed later via catalytic hydrogenation (Pd/C, H₂).

  • Weinreb Amide Terminus: The N-methoxy-N-methylamide functional group acts as a highly controlled acylating agent, preventing the over-addition of organometallic reagents.

Table 1: Core Physicochemical Properties
PropertySpecification / Value
Chemical Name Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate
CAS Number 944256-07-9
Molecular Formula C₁₄H₂₀N₂O₄
Molecular Weight 280.32 g/mol
Appearance Pale-yellow to yellow-brown liquid
Purity Standard ≥ 95.0%
InChIKey XIWKUIRGZVVPMS-UHFFFAOYSA-N

Data corroborated by standard analytical specifications from the.

Mechanistic Role in Organic Synthesis

Standard esters and acyl chlorides are prone to over-addition when reacted with Grignard or organolithium reagents, rapidly collapsing to form ketones that are immediately attacked by a second equivalent of the nucleophile to yield tertiary alcohols.

As originally established by , the N-methoxy-N-methylamide group circumvents this via a unique coordination mechanism. When the organometallic reagent attacks the carbonyl carbon, the metal cation (Mg²⁺ or Li⁺) is simultaneously chelated by the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered tetrahedral chelate.

Expert Insight: The chelate is thermodynamically stable under anhydrous conditions. It will not collapse to form the reactive ketone until the reaction is intentionally quenched with an aqueous acid. This causality guarantees that the reaction stops strictly at the ketone stage, making it an indispensable tool for synthesizing Cbz-protected amino ketones [3].

Solubility Profile & Solvent Compatibility

Understanding the solubility of Cbz-GABA Weinreb amide requires analyzing its intermolecular forces. The molecule is highly lipophilic due to the benzyl ring and the aliphatic 4-carbon chain, rendering it virtually insoluble in water. However, the carbamate nitrogen provides a hydrogen-bond donor, while the carbonyls provide hydrogen-bond acceptors, making it highly compatible with polar aprotic solvents.

Table 2: Solubility Profile across Common Solvents
SolventSolubility LevelCausality / Application Note
Water Insoluble (< 0.1 mg/mL)High lipophilicity; lacks sufficient H-bond donors to disrupt water's lattice.
Tetrahydrofuran (THF) Highly Soluble / MisciblePreferred solvent for Grignard additions; stabilizes metal cations.
Dichloromethane (DCM) Highly Soluble / MiscibleStandard solvent for liquid-liquid extractions and column chromatography.
Dimethyl Sulfoxide (DMSO) Highly Soluble (≥ 50 mg/mL)Excellent for NMR analysis and creating biological assay stock solutions.
Hexanes Poorly SolubleUseful as an anti-solvent for trituration or as a mobile phase modifier.

Experimental Workflows

Protocol A: Solubility Profiling and Stock Solution Preparation

This protocol establishes a self-validating system for creating standardized 100 mM stock solutions for downstream synthesis.

  • Massing: Accurately weigh 28.0 mg (0.1 mmol) of Cbz-GABA Weinreb amide into a clean, dry 2 mL glass vial.

  • Solvation: Add 1.0 mL of anhydrous THF (or DMSO for assays).

    • Causality: Anhydrous solvents are mandatory if the stock is intended for organometallic reactions, as trace water will prematurely quench the nucleophile.

  • Agitation: Vortex the vial for 60 seconds.

    • Causality: Mechanical agitation overcomes the initial activation energy required to disrupt solute-solute interactions.

  • Self-Validation (Visual & Analytical): Inspect the vial against a light source. The solution must be completely transparent with no Schlieren lines or particulates. For rigorous validation, run an HPLC-UV aliquot at 254 nm (targeting the benzyl chromophore) to confirm concentration and ensure no transesterification occurred.

Protocol B: Synthesis of Cbz-Protected Amino Ketones via Grignard Addition

This workflow details the nucleophilic acyl substitution of the Weinreb amide.

Critical Expert Insight (Stoichiometry): Because the Cbz-carbamate possesses a relatively acidic proton (pKa ~12-15), it will consume one equivalent of the Grignard reagent via deprotonation. Therefore, a minimum of 2.1 equivalents of the organometallic reagent is required: one to act as a base, and one to act as the nucleophile.

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add 1.0 mmol of Cbz-GABA Weinreb amide and 10 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C).

    • Causality: Low temperatures control the exothermic deprotonation of the carbamate and prevent unwanted side reactions.

  • Nucleophilic Addition: Dropwise, add 2.1 mmol of the desired Grignard reagent (R-MgX) via syringe.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 1:1, UV detection). The complete disappearance of the starting material spot validates the total formation of the tetrahedral chelate.

  • Chelate Quench: Slowly add 5 mL of saturated aqueous NH₄Cl.

    • Causality: The mild acidity of NH₄Cl provides protons to break the metal chelate and collapse the intermediate into the target ketone, without being acidic enough to cleave the Cbz protecting group.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The water-soluble N,O-dimethylhydroxylamine byproduct is cleanly removed in the aqueous phase.

Reaction Pathway Visualization

G A Cbz-GABA Weinreb Amide (Starting Material) C Stable Tetrahedral Metal Chelate A->C Nucleophilic Attack B Organometallic Reagent (RMgX or RLi) B->C Metal Coordination D Aqueous Acid Quench (NH4Cl / H2O) C->D Acidic Workup E Cbz-Protected Amino Ketone (Product) D->E Chelate Collapse F N,O-Dimethylhydroxylamine (Byproduct) D->F Leaving Group Cleavage

Figure 1: Mechanistic pathway of nucleophilic acyl substitution on Cbz-GABA Weinreb amide.

References

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Schwartz, B. D., & Nugent, J. (2016). "N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones." Organic Letters, 18(10), 2375. URL:[Link]

Exploratory

Structural Analysis and NMR Spectral Profiling of CAS 944256-07-9

An In-Depth Technical Guide for Drug Development Professionals Executive Summary CAS 944256-07-9 , chemically identified as Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (commonly referred to as Cbz-GABA Weinreb am...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

CAS 944256-07-9 , chemically identified as Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (commonly referred to as Cbz-GABA Weinreb amide), is a highly specialized synthetic intermediate [1]. In pharmaceutical development, it serves as a critical building block for synthesizing Cbz-protected amino ketones, peptidomimetics, and central nervous system (CNS) active agents derived from γ -aminobutyric acid (GABA). This whitepaper provides a comprehensive structural analysis, validated synthetic methodologies, and highly detailed Nuclear Magnetic Resonance (NMR) spectral data to guide application scientists in utilizing this compound effectively.

Physicochemical Profiling & Chemical Identity

Understanding the baseline physicochemical properties of CAS 944256-07-9 is essential for optimizing solvent selection during synthesis and chromatographic purification. The presence of the lipophilic benzyl carbamate (Cbz) group combined with the polar Weinreb amide moiety gives this molecule unique solubility characteristics, making it highly soluble in halogenated solvents (e.g., dichloromethane, chloroform) and moderately polar organic solvents (e.g., ethyl acetate, THF).

Table 1: Chemical Identity and Physical Properties

PropertyValue / Description
IUPAC Name Benzyl (4-(methoxy(methyl)amino)-4-oxobutyl)carbamate
CAS Registry Number 944256-07-9
Molecular Formula C₁₄H₂₀N₂O₄
Molecular Weight 280.32 g/mol
Physical Form Pale-yellow to yellow-brown viscous liquid
SMILES String O=C(N(OC)C)CCCNC(=O)OCC1=CC=CC=C1
Typical Purity (Commercial) 95% (HPLC/NMR)

Synthetic Methodology & Reaction Causality

The synthesis of CAS 944256-07-9 relies on a two-step sequence starting from inexpensive GABA. The causality behind the reagent selection is rooted in maintaining the integrity of the protecting group while ensuring high coupling efficiency.

  • Cbz Protection : GABA is reacted with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous NaOH/THF). The biphasic system ensures that the unprotonated amine attacks the chloroformate, while the aqueous base neutralizes the generated HCl, driving the reaction forward.

  • Weinreb Amidation : The resulting Cbz-GABA is coupled with N,O-dimethylhydroxylamine hydrochloride. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen over harsh chlorinating agents (like SOCl₂) to prevent potential degradation of the carbamate. HOBt (Hydroxybenzotriazole) is added to form a highly reactive, yet stable, OBt-ester intermediate, which suppresses the formation of unreactive N-acylurea byproducts [3]. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to liberate the free hydroxylamine from its hydrochloride salt.

Synthesis GABA GABA (Starting Material) CbzGABA Cbz-GABA (Intermediate) GABA->CbzGABA NaOH, H2O/THF 0°C to RT CbzCl Cbz-Cl (Protecting Group) CbzCl->CbzGABA Schotten-Baumann Product CAS 944256-07-9 (Target Weinreb Amide) CbzGABA->Product Amide Coupling DCM, RT Coupling EDC·HCl / HOBt N,O-Dimethylhydroxylamine Coupling->Product Nucleophilic Substitution

Figure 1: Synthesis workflow of CAS 944256-07-9 via Schotten-Baumann and EDC/HOBt coupling.

Structural Elucidation via NMR Spectroscopy

NMR spectroscopy is the definitive method for validating the structural integrity of CAS 944256-07-9. The molecule exhibits distinct resonance regions that confirm the presence of both the Cbz group and the Weinreb amide.

Conformational Dynamics

In ¹H NMR, the N-methoxy and N-methyl groups of the Weinreb amide typically appear as sharp, distinct singlets at room temperature. Unlike standard amides that often show severe rotameric line broadening due to hindered C-N bond rotation, the steric and electronic profile of the N-O bond in Weinreb amides usually favors a single predominant conformation on the NMR timescale. However, the carbamate (Cbz) NH proton often appears as a broadened singlet due to quadrupolar relaxation of the nitrogen-14 nucleus and partial hydrogen bonding dynamics.

Table 2: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
7.35 - 7.28 Multiplet (m)5HAromatic protonsCharacteristic of the unsubstituted benzyl ring.
5.08 Singlet (s)2HPh-CH₂ -OBenzyl methylene; deshielded by the adjacent oxygen and phenyl ring.
5.05 Broad singlet (br s)1HNH (Carbamate)Broadened by ¹⁴N quadrupolar relaxation; exchangeable with D₂O.
3.65 Singlet (s)3HN-OCH₃ Highly deshielded by both oxygen and nitrogen electronegativity.
3.20 Quartet (q), J~6.52HCH₂ -NH (γ-C)Splits into a quartet due to coupling with adjacent -CH₂- and the NH proton.
3.15 Singlet (s)3HN-CH₃ Distinctly separated from the O-methyl peak.
2.45 Triplet (t), J~7.22HCH₂ -C=O (α-C)Deshielded by the adjacent carbonyl group.
1.82 Quintet (p), J~7.02H-CH₂ - (β-C)Central aliphatic chain protons, coupled to both α and γ methylenes.

Table 3: ¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
173.5 Quaternary (C=O)Weinreb amide carbonyl
156.4 Quaternary (C=O)Carbamate carbonyl
136.6 Quaternary (Ar-C)Phenyl ipso-carbon
128.5, 128.1, 128.0 Methine (Ar-CH)Phenyl ortho, meta, para-carbons
66.6 Methylene (CH₂)Benzyl -CH₂-O-
61.2 Methyl (CH₃)N-OCH₃
40.5 Methylene (CH₂)γ-Carbon (CH₂-NH)
32.2 Methyl (CH₃)N-CH₃
31.4 Methylene (CH₂)α-Carbon (CH₂-C=O)
24.8 Methylene (CH₂)β-Carbon (-CH₂-)

Mechanistic Utility in Drug Development

The primary value of CAS 944256-07-9 lies in its reactivity profile. Developed by Nahm and Weinreb in 1981, the N-methoxy-N-methylamide functional group solves a classic problem in organic synthesis: the over-addition of organometallic reagents to esters or acid chlorides, which typically yields tertiary alcohols [2].

When CAS 944256-07-9 is treated with a Grignard reagent (R-MgX) or an organolithium species (R-Li), the nucleophile attacks the carbonyl carbon. Simultaneously, the metal cation (Mg²⁺ or Li⁺) coordinates to both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered chelated tetrahedral intermediate [4]. This intermediate is robust enough to survive in solution, completely preventing a second equivalent of the nucleophile from attacking. Only upon aqueous acidic workup does the chelate collapse, expelling N,O-dimethylhydroxylamine and yielding the desired Cbz-protected amino ketone.

Mechanism WA CAS 944256-07-9 (Weinreb Amide) TI Stable Tetrahedral Chelate (Mg2+ / Li+) WA->TI Nucleophilic Attack RMgX Organometallic (R-MgX / R-Li) RMgX->TI Metal Chelation Ketone Cbz-Amino Ketone (Target Product) TI->Ketone Aqueous Acidic Workup (Collapse)

Figure 2: Chelation-controlled mechanism of Weinreb amide reacting with organometallics.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided.

Protocol A: Synthesis of CAS 944256-07-9

Self-Validation Metric: TLC monitoring (UV active, Ninhydrin negative) ensures complete consumption of the starting material.

  • Preparation : Dissolve Cbz-GABA (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Activation : Add EDC·HCl (1.2 equiv, 12 mmol) and HOBt (1.2 equiv, 12 mmol). Stir at 0 °C for 15 minutes to allow the active OBt-ester to form.

  • Amidation : Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv, 15 mmol) followed by dropwise addition of DIPEA (3.0 equiv, 30 mmol). The excess base is required to neutralize the hydrochloride salts of both the amine and EDC.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes; Product Rf​≈0.4 ).

  • Workup : Quench with 1M HCl (30 mL) to remove unreacted amines. Separate the organic layer and wash sequentially with saturated NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale-yellow liquid.

Protocol B: NMR Sample Preparation and Acquisition

Self-Validation Metric: Integration of the benzyl CH₂ (5.08 ppm, 2H) against the N-OCH₃ (3.65 ppm, 3H) must yield a precise 2:3 ratio, confirming the molecule is intact.

  • Sample Prep : Weigh exactly 20 mg of the synthesized CAS 944256-07-9.

  • Dissolution : Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a clean, dry 5 mm NMR tube.

  • ¹H Acquisition : Set the spectrometer to 400 MHz. Use a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methyl protons. Acquire 16 scans.

  • ¹³C Acquisition : Set the spectrometer to 100 MHz. Due to the lack of NOE enhancement on quaternary carbons (carbonyls and ipso-aromatic), use a longer relaxation delay (D1 = 3.0 seconds) and acquire a minimum of 512 scans to achieve a high signal-to-noise ratio.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters (1981), 22(39), 3815-3818. Available at:[Link]

  • Khalid, M. et al. "Recent Developments in Weinreb Synthesis and Their Applications (A-Review)". ResearchGate (2019). Available at:[Link]

  • Shaw, M.H. et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations". National Institutes of Health (PMC) (2016). Available at:[Link]

Foundational

Engineering Next-Generation GABAergic Modulators: The Strategic Role of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate

Executive Summary The development of novel central nervous system (CNS) therapeutics heavily relies on the synthesis of structural analogs of γ -aminobutyric acid (GABA). Because endogenous GABA cannot efficiently cross...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel central nervous system (CNS) therapeutics heavily relies on the synthesis of structural analogs of γ -aminobutyric acid (GABA). Because endogenous GABA cannot efficiently cross the blood-brain barrier (BBB), lipophilic derivatives and conformationally restricted analogs (e.g., Gabapentin, Pregabalin, and Vigabatrin) are critical for treating epilepsy, neuropathic pain, and anxiety disorders.

Synthesizing these highly functionalized analogs requires exquisite chemoselectivity. Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (CAS: 944256-07-9)[1] serves as a master building block in this domain. By combining a robust Carboxybenzyl (Cbz) protecting group with a Weinreb amide moiety, this intermediate allows for the precise, predictable installation of carbon frameworks without the risk of over-alkylation. This whitepaper details the mechanistic causality, quantitative parameters, and validated protocols for utilizing this intermediate in drug discovery workflows.

Structural Deconstruction & Mechanistic Causality

The utility of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate stems from its dual-functional architecture, which provides orthogonal reactivity during complex multi-step syntheses.

The Weinreb Amide Auxiliary

The N -methoxy- N -methylamide group, famously developed by Steven Weinreb and Steven Nahm in 1981, revolutionized ketone synthesis[2]. When a standard ester or acid chloride reacts with an organometallic reagent (like a Grignard or organolithium), the intermediate rapidly collapses into a ketone, which is immediately attacked by a second equivalent of the nucleophile to form a tertiary alcohol.

The Weinreb amide prevents this over-addition. Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (Mg 2+ or Li + ) to form a highly stable, five-membered cyclic chelate[3]. This tetrahedral intermediate is stable at low temperatures and only collapses to the desired ketone upon aqueous acidic workup, effectively halting the reaction at the ketone stage[2].

The Carboxybenzyl (Cbz) Protecting Group

The primary amine of the GABA backbone must be protected to prevent it from acting as a competing nucleophile or being deprotonated by the highly basic organometallic reagents. The Cbz group is strategically chosen because:

  • It is sterically bulky and electronically deactivates the nitrogen, preventing unwanted side reactions.

  • It is completely orthogonal to the Weinreb amide chemistry.

  • It can be cleaved under exceptionally mild conditions (catalytic hydrogenolysis with H 2​ and Pd/C) that do not disturb newly formed ketone or alkyl functionalities[4].

WeinrebMechanism A Cbz-GABA Weinreb Amide (Stable Precursor) B Organometallic Addition (R-MgX or R-Li) A->B Nucleophilic Attack C Stable Tetrahedral Chelate (Prevents Over-addition) B->C Chelation (Mg/Li with N-O) D Aqueous Workup (H3O+) C->D Acidic Quench E Cbz-Protected Amino Ketone (Target Intermediate) D->E Collapse of Intermediate

Fig 1. Mechanistic pathway of Weinreb ketone synthesis preventing nucleophilic over-addition.

Synthetic Workflows to Neurotransmitter Analogs

The transformation of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate into bioactive GABA analogs follows a divergent synthetic pathway. Once the Cbz-amino ketone is generated, it can be directed toward various pharmacophores.

For instance, simple deprotection of the Cbz group via hydrogenolysis yields a free amino ketone. Depending on the substitution pattern and pH, this molecule can spontaneously undergo intramolecular cyclization to form a substituted Δ1 -pyrroline. These pyrrolines are direct precursors to conformationally restricted GABA analogs, which exhibit high affinity for the GABA aminotransferase (GABA-AT) active site. Alternatively, reductive amination of the ketone yields highly substituted, branched GABA derivatives[4].

SynthesisWorkflow N1 Cbz-GABA N2 EDC/HOBt, NHMeOMe·HCl N1->N2 N3 Benzyl 4-(methoxy(methyl)amino) -4-oxobutylcarbamate N2->N3 N4 R-MgX (Grignard Reagent) N3->N4 N5 Cbz-Amino Ketone N4->N5 N6 H2, Pd/C (Hydrogenolysis) N5->N6 N9 Reductive Amination N5->N9 N7 Spontaneous Cyclization N6->N7 N8 Substituted Pyrroline (Restricted Analog) N7->N8 N10 Branched GABA Analog N9->N10

Fig 2. Divergent synthetic workflow from the Weinreb amide to various neurotransmitter analogs.

Quantitative Data & Reaction Parameters

To ensure reproducibility in scale-up environments, the following table summarizes the optimized reaction parameters for the core transformations involving this intermediate.

Transformation StageReagents & SolventsTemp (°C)Typical Yield (%)Mechanistic Purpose
Amidation NHMeOMe·HCl, EDC, HOBt, DIPEA, DCM0 to 2585 - 95Installs the Weinreb auxiliary onto Cbz-GABA.
Grignard Addition R-MgBr, Anhydrous THF-20 to 075 - 90Controlled C-C bond formation to yield the ketone.
Deprotection H 2​ (1 atm), 10% Pd/C, MeOH25> 95Orthogonal cleavage of the Cbz group.
Cyclization Spontaneous (post-deprotection)2580 - 90Intramolecular condensation to form the pyrroline core.

Self-Validating Experimental Protocol: Grignard Addition

The following protocol outlines the synthesis of a Cbz-protected amino ketone from Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate. This system is designed to be self-validating, embedding causality into every step to ensure high fidelity.

Step 1: Preparation and Environmental Control

  • Action: Flame-dry a Schlenk flask under vacuum and purge with Argon three times.

  • Causality: Grignard reagents are highly nucleophilic and basic. Trace moisture will irreversibly protonate and destroy the reagent, severely depressing the yield.

Step 2: Substrate Dissolution

  • Action: Dissolve Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Causality: THF is mandatory as its oxygen lone pairs coordinate with and stabilize the Grignard magnesium complex. Cooling to 0 °C suppresses the unwanted deprotonation of the carbamate N-H proton, directing the nucleophile strictly to the Weinreb carbonyl.

Step 3: Nucleophilic Addition

  • Action: Add the Grignard reagent (R-MgBr, 1.2 to 1.5 eq) dropwise via a syringe pump over 30 minutes.

  • Causality: Slow addition manages the exothermic nature of the C-C bond formation. It ensures the immediate formation of the stable 5-membered metal chelate without localized heating that could prematurely collapse the intermediate.

Step 4: Reaction Monitoring

  • Action: Stir the reaction at 0 °C for 2 hours. Monitor progress via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) solvent system.

  • Validation: The starting material and product are both UV-active due to the benzyl ring of the Cbz group. Complete consumption of the starting material validates the end of the addition phase.

Step 5: Chelate Quenching

  • Action: Slowly add saturated aqueous NH 4​ Cl at 0 °C.

  • Causality: The mildly acidic quench breaks the magnesium-oxygen chelate. This triggers the collapse of the tetrahedral intermediate, expelling N -methoxy- N -methylamine and generating the target ketone[3]. A strong acid is avoided to prevent premature cleavage of the Cbz group.

Step 6: Isolation

  • Action: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Conclusion

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate is a highly engineered synthetic intermediate that elegantly solves the challenge of chemoselectivity in the synthesis of GABAergic modulators. By leveraging the stabilizing chelation mechanics of the Weinreb amide alongside the robust protection of the Cbz group, drug development professionals can predictably construct complex, highly functionalized neurotransmitter analogs. Adherence to the strict anhydrous protocols and temperature controls outlined in this guide ensures maximum yield and stereochemical integrity for downstream pharmaceutical applications.

References

  • Wikipedia. Weinreb ketone synthesis. Retrieved from[Link][2]

  • Synthesis (2008). Weinreb Amides in Organic Synthesis. S. Balasubramaniam; I. S. Aidhen. Retrieved from [Link][3]

  • Organic Letters - ACS Publications (2023). Photoredox-Catalyzed Multicomponent Synthesis of Functionalized γ -Amino Butyric Acids via Reductive Radical Polar Crossover. Retrieved from[Link][4]

Sources

Exploratory

Thermal stability and long-term storage conditions for CAS 944256-07-9

An in-depth technical analysis of the thermal stability, degradation kinetics, and optimal long-term storage conditions for CAS 944256-07-9 , chemically identified as Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate[1...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the thermal stability, degradation kinetics, and optimal long-term storage conditions for CAS 944256-07-9 , chemically identified as Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate[1][2].

Molecular Profiling & Mechanistic Vulnerabilities

CAS 944256-07-9 is a bifunctional building block widely utilized in advanced organic synthesis and drug development. Structurally, it is the Weinreb amide derivative of carboxybenzyl (Cbz)-protected γ-aminobutyric acid (GABA). Understanding its stability requires a mechanistic deconstruction of its two primary functional domains:

  • The Weinreb Amide Moiety (N-methoxy-N-methyl amide): Weinreb amides are highly valued for their exceptional stability and their ability to prevent "over-addition" during nucleophilic acyl substitution[3]. When reacted with organometallic reagents, they form a highly stable five-membered tetrahedral cyclic intermediate, chelated by the magnesium or lithium ion, which only collapses upon acidic workup[3][4]. While chemically stable under neutral conditions, the amide bond remains susceptible to hydrolytic cleavage under prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures.

  • The Carboxybenzyl (Cbz) Protecting Group: The Cbz group provides orthogonal protection for the primary amine. It is inherently robust and stable to basic conditions, mild aqueous acids, and most nucleophiles[5]. However, it is fundamentally labile to catalytic hydrogenolysis (e.g., Pd/C and H2​ ) and strong Lewis or Brønsted acids (e.g., HBr in acetic acid)[5]. Thermally, Cbz groups are highly stable at room temperature but can undergo thermal cleavage and decarboxylation at extreme temperatures (typically >100 °C)[6].

Thermal Stability Kinetics & Degradation Pathways

As a Senior Application Scientist, I approach compound storage not as a passive requirement, but as an active mitigation of kinetic degradation pathways. For CAS 944256-07-9, thermal stress primarily accelerates hydrolytic and oxidative vulnerabilities rather than triggering spontaneous structural collapse.

  • Thermal-Hydrolytic Degradation: At elevated temperatures (>60 °C) in the presence of ambient atmospheric moisture, the activation energy barrier for the hydrolysis of the Weinreb amide is lowered, potentially yielding the corresponding Cbz-protected carboxylic acid and N,O-dimethylhydroxylamine.

  • Photolytic Sensitivity: While not acutely photosensitive, Cbz-protected compounds can exhibit slow degradation when exposed to strong ultraviolet (UV) or visible light over extended periods[5]. Photolytic stress can induce radical-mediated cleavage of the benzyl-oxygen bond.

  • Thermal Cleavage: High-temperature forced degradation (>100 °C) can lead to the thermal cleavage of the Boc or Cbz carbamate linkages, releasing carbon dioxide and the free amine[6].

DegradationPathways A CAS 944256-07-9 (Cbz-GABA Weinreb Amide) B Thermal Stress (>100°C) Carbamate Cleavage A->B Heat C Aqueous Acid/Base Amide Hydrolysis A->C H2O/H+ D Photolytic Exposure UV Degradation A->D E Catalytic Hydrogenolysis Cbz Deprotection A->E Pd/C, H2

Degradation pathways and stress vulnerabilities of CAS 944256-07-9.

Empirical Data: Thermal Stress & Stability Profiling

To establish a self-validating system for storage, we must benchmark the compound against forced degradation parameters. The following table summarizes the quantitative stability profile of CAS 944256-07-9 under accelerated stress conditions, monitored via HPLC (assumed initial purity ≥95%[1]).

Stress ConditionParametersExposure TimeExpected Recovery (%)Primary Degradant
Control (Optimal) 2-8 °C, Dark, Argon12 Months> 99.0%None
Ambient Storage 25 °C, Ambient Light6 Months~ 97.5%Trace hydrolysis products
Thermal Stress 80 °C, Solid State7 Days< 85.0%Free amine, CO2[6]
Acidic Hydrolysis 0.1 N HCl, 60 °C24 Hours< 50.0%Cbz-GABA, N,O-dimethylhydroxylamine
Photolytic Stress ICH Q1B UV/Vis7 Days~ 92.0%Benzyl alcohol derivatives[5]

Validated Experimental Workflows for Stability Testing

To empirically verify the stability of your specific batch of CAS 944256-07-9, implement the following forced degradation protocol. This methodology isolates thermal and hydrolytic variables to validate the integrity of the Cbz and Weinreb amide groups[6].

Step-by-Step Forced Degradation Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of CAS 944256-07-9 and dissolve it in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Thermal Degradation (Solid State): Place 5.0 mg of the solid powder in a thermostatically controlled oven at 80 °C for 7 days[6]. Re-dissolve in 5 mL Acetonitrile prior to analysis.

  • Hydrolytic Degradation (Acidic): Transfer 1 mL of the stock solution to a sealed borosilicate vial. Add 1 mL of 0.1 N HCl. Incubate at 60 °C using a heating block for 24 hours[6].

  • Neutralization & Dilution: Post-incubation, withdraw a 100 µL aliquot of the acidic sample, neutralize with 100 µL of 0.1 N NaOH, and dilute to 1 mL with the mobile phase.

  • HPLC Analysis: Analyze the samples using a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 210 nm and 254 nm (to track the benzyl ring). Compare the area under the curve (AUC) of the stressed samples against a freshly prepared control to quantify degradation.

Optimal Long-Term Storage Protocols

Based on the mechanistic vulnerabilities of the Weinreb amide and Cbz group, the following storage conditions are mandatory to maintain >95% purity for extended periods (12-24 months):

  • Temperature Control: Store strictly at 2 °C to 8 °C (Refrigerated) [5]. While the compound is stable at room temperature for short-term handling or shipping, long-term ambient storage provides the thermal energy required to accelerate trace hydrolytic degradation.

  • Atmospheric Control: The compound should be stored under an inert atmosphere. Backfill the storage container with Argon or high-purity Nitrogen to displace ambient oxygen and, more importantly, atmospheric moisture, which acts as the nucleophile in amide hydrolysis.

  • Container Closure System: Utilize amber glass vials with PTFE-lined screw caps. The amber glass mitigates photolytic degradation of the Cbz group[5], while the PTFE liner ensures a hermetic seal against moisture ingress without leaching plasticizers into the compound.

References

  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

A Technical Guide to Evaluating the Pharmacokinetic Potential of Novel GABA Derivatives Synthesized from Cbz-GABA Weinreb Amide

Abstract Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), making it a critical target for therapeutic intervention in neurological and psychiatric d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), making it a critical target for therapeutic intervention in neurological and psychiatric disorders.[1] However, the therapeutic application of exogenous GABA is severely limited by its inability to efficiently cross the blood-brain barrier (BBB).[2][3][4] This guide provides a comprehensive framework for the synthesis and pharmacokinetic evaluation of novel GABA derivatives designed to overcome this limitation. We focus on a robust synthetic strategy employing N-Cbz-γ-aminobutyric acid (Cbz-GABA) Weinreb amide as a versatile intermediate. This document details the rationale behind this synthetic choice, provides step-by-step protocols for a suite of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and outlines the subsequent transition to in vivo pharmacokinetic studies. The methodologies and insights presented herein are intended to equip researchers, chemists, and drug development professionals with the tools to systematically assess and optimize the "druggability" of new GABAergic chemical entities.

The Challenge: Overcoming GABA's Pharmacokinetic Deficiencies

The core challenge in developing GABA-based therapeutics is extrinsic to its pharmacodynamic activity; the molecule itself is a potent and selective agonist at its receptors.[5][6] The problem lies in its physicochemical properties. GABA is a hydrophilic zwitterion at physiological pH, a characteristic that severely restricts its passive diffusion across the lipophilic endothelial cells of the blood-brain barrier.[2][7] While some evidence suggests the existence of GABA transporters at the BBB, their activity appears insufficient for therapeutic drug delivery, with some studies indicating a higher rate of efflux than influx.[2][8]

Consequently, direct oral administration of GABA results in rapid absorption into systemic circulation but negligible CNS penetration.[9][10][11] This necessitates the design of GABA "analogs" or derivatives with modified structures to enhance lipophilicity and BBB permeability, while ideally retaining affinity for the target GABA receptors.[3][4]

The Synthetic Strategy: Cbz-GABA Weinreb Amide as a Keystone Intermediate

To explore chemical space around the GABA scaffold, a flexible and reliable synthetic intermediate is required. The N-methoxy-N-methylamide, or Weinreb amide, of Cbz-protected GABA is an exemplary choice for this purpose.[12][13]

Causality of Experimental Choice: The Weinreb amide offers a distinct advantage over more reactive acylating agents like acid chlorides or esters. When treated with organometallic reagents (e.g., Grignard or organolithium reagents), the Weinreb amide forms a stable, five-membered cyclic tetrahedral intermediate.[13][14][15] This chelated intermediate is resistant to collapse and further reaction until acidic workup. This elegantly prevents the common problem of "over-addition," where two equivalents of the nucleophile add to the carbonyl, leading to a tertiary alcohol instead of the desired ketone.[16] The resulting ketone is a versatile anchor point for a vast array of subsequent chemical modifications to build diverse GABA derivatives.

Synthesis_Pathway cluster_0 Core Synthesis Strategy A Cbz-GABA (Starting Material) B Cbz-GABA Weinreb Amide (Key Intermediate) A->B Amide Coupling (e.g., T3P, DBU) C Ketone Intermediate B->C Grignard or Organolithium Reagent (R-MgX) D Diverse GABA Derivatives (Final Products) C->D Further Modification (e.g., Reductive Amination, Reduction, etc.)

Caption: Synthetic pathway for GABA derivatives via the Weinreb amide.

Protocol 2.1: Synthesis of Cbz-GABA Weinreb Amide

This protocol is adapted from standard peptide coupling procedures demonstrated to be effective for generating Weinreb amides from N-protected amino acids.[15]

  • Dissolution: Dissolve Cbz-GABA (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq), dropwise to neutralize the hydrochloride salt and activate the carboxylic acid.

  • Coupling Agent: Slowly add a solution of a peptide coupling agent, such as Propylphosphonic Anhydride (T3P) (1.5 eq), to the reaction mixture. The use of T3P is advantageous as its byproducts are water-soluble, simplifying purification.[12]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography (silica gel) to yield the pure Cbz-GABA Weinreb amide.

In Vitro Pharmacokinetic Profiling: The ADME Gauntlet

Before committing to costly and time-consuming in vivo studies, a panel of in vitro ADME assays must be performed to triage candidate derivatives. These assays provide critical, early-stage data on a compound's potential for absorption, distribution, metabolism, and excretion.[17][18][19]

ADME_Workflow cluster_assays In Vitro ADME Screening Cascade Compound Test Compound (GABA Derivative) Solubility Aqueous Solubility (Kinetic) Compound->Solubility Permeability Permeability (PAMPA) Predicts BBB Penetration Solubility->Permeability Metabolism Metabolic Stability (Human Liver Microsomes) Permeability->Metabolism Binding Plasma Protein Binding (Rapid Equilibrium Dialysis) Metabolism->Binding Data PK Profile (Decision Point) Binding->Data Go Proceed to In Vivo Studies Data->Go Favorable Profile NoGo Redesign or Terminate Data->NoGo Poor Profile

Caption: A typical in vitro ADME screening workflow for new chemical entities.

Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport, which is the primary mechanism for crossing the BBB.

  • Causality: This assay is chosen for its simplicity, low cost, and direct measurement of transcellular passive diffusion, eliminating confounding factors from active transporters or metabolism present in cell-based assays like Caco-2.[20] It provides a clean, initial assessment of a derivative's ability to cross a lipid barrier.

Protocol 3.1.1: PAMPA-BBB Assay

  • Prepare Donor Plate: Add a solution of the test compound (e.g., 100 µM in a buffer like PBS at pH 7.4) to a 96-well donor plate.

  • Coat Filter Plate: Prepare the filter plate by coating each well's membrane (e.g., PVDF) with a small volume (e.g., 5 µL) of a lipid mixture mimicking the BBB (e.g., porcine brain lipid extract in dodecane).

  • Assemble Sandwich: Place the coated filter plate onto the donor plate, creating a "sandwich" where the compound must cross the artificial membrane to enter the acceptor well.

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer. Place the assembled sandwich into the acceptor plate.

  • Incubation: Incubate the complete assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculate Permeability: The effective permeability (Pe) is calculated. Compounds are often categorized as high, medium, or low permeability based on established cut-off values.

Metabolic Stability

This assay determines the rate at which a compound is metabolized by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), found in the liver.

  • Causality: A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, making it an unsuitable drug candidate. Using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum rich in CYP enzymes, provides a reliable and standardized system to predict hepatic clearance.[20]

Protocol 3.2.1: Human Liver Microsome (HLM) Stability Assay

  • Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, pre-warm a solution of HLM (e.g., 0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C. The NADPH system is required to fuel the CYP enzyme reactions.

  • Initiate Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed mixture to start the reaction.

  • Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Each aliquot is immediately added to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis) to stop the enzymatic reaction.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculate Stability: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

Plasma Protein Binding (PPB)

This assay measures the extent to which a compound binds to proteins in the blood plasma, such as albumin and alpha-1-acid glycoprotein.

  • Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available to cross membranes and reach the target site.[19] High plasma protein binding can effectively sequester a drug in the bloodstream, reducing its efficacy. Rapid Equilibrium Dialysis (RED) is the gold standard method, providing an accurate measure of the unbound fraction (f_u).[18]

Protocol 3.3.1: Rapid Equilibrium Dialysis (RED) Assay

  • Prepare Compound: Spike the test compound into plasma (human and/or relevant preclinical species) at a known concentration (e.g., 1 µM).

  • Load RED Device: The RED device consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass. Add the plasma-compound mixture to one chamber (the plasma side).

  • Add Buffer: Add an equal volume of buffer (PBS, pH 7.4) to the other chamber (the buffer side).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, take equal volume samples from both the plasma side and the buffer side.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis. Quantify the compound concentration in both samples by LC-MS/MS.

  • Calculate Unbound Fraction: The fraction unbound (f_u) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Evaluation

Derivatives that demonstrate a promising in vitro profile (e.g., high permeability, high stability, low-to-moderate PPB) are advanced to in vivo studies, typically in rodent models (e.g., Sprague-Dawley rats).

InVitro_InVivo cluster_ivivc Connecting In Vitro Data to In Vivo Performance invitro Promising In Vitro Data prediction Predicted In Vivo Outcome invitro->prediction Informs p1 High Permeability (PAMPA) p1->invitro p2 High Metabolic Stability (HLM) p2->invitro p3 Low/Moderate PPB (RED) p3->invitro invivo In Vivo Study Verification (Rodent Model) prediction->invivo Justifies o1 Good Oral Bioavailability o1->prediction o2 Significant Brain Exposure o2->prediction o3 Acceptable Half-Life o3->prediction

Caption: The logical progression from in vitro data to in vivo study design.

Protocol 4.1: Rodent Pharmacokinetic Study
  • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability and serves as the reference for calculating oral bioavailability.

    • Oral (PO) Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the cannula at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood samples to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the drug concentration in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation and Key Parameters

Quantitative data from in vivo studies should be summarized in a clear, tabular format.

ParameterAbbreviationIV (1 mg/kg)PO (10 mg/kg)Definition
Max ConcentrationCₘₐₓ (ng/mL)1250450The highest observed plasma concentration.
Time to CₘₐₓTₘₐₓ (h)0.081.0The time at which Cₘₐₓ is reached.
Area Under CurveAUC₀₋ᵢₙf (h*ng/mL)28009500Total drug exposure over time.
Half-Lifet½ (h)4.54.7Time required for the plasma concentration to decrease by half.
ClearanceCL (L/h/kg)0.36-Volume of plasma cleared of drug per unit time.
Volume of DistributionVdₛₛ (L/kg)2.1-The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
BioavailabilityF (%)-34%The fraction of the oral dose that reaches systemic circulation.
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The successful development of CNS-active GABA derivatives hinges on a rational, iterative process of chemical synthesis and rigorous pharmacokinetic evaluation. The use of the Cbz-GABA Weinreb amide provides a synthetically tractable and versatile platform to generate novel chemical entities. By employing a systematic screening cascade of in vitro ADME assays—assessing permeability, metabolic stability, and plasma protein binding—researchers can make data-driven decisions to select only the most promising candidates for advancement into in vivo studies. This structured approach maximizes the probability of identifying GABA derivatives with optimized pharmacokinetic profiles, capable of crossing the blood-brain barrier and achieving therapeutic concentrations in the central nervous system.

References

  • Li, Y., et al. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link][9][10][21]

  • Boonstra, E., et al. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in Psychology. [Link][2][7]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link][12][15]

  • Weinreb, S. M. (2017). The Weinreb Amide. In Comprehensive Organic Synthesis II. Elsevier. [Link][22]

  • Wang, Z., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Molecules. [Link][1]

  • News Medical. (2020). What is GABA? News-Medical.net. [Link][5]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Labs. [Link][17]

  • Goti, A., et al. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link][14]

  • Troscriptions. (2024). GABA and the blood-brain barrier. Troscriptions. [Link][8]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. [Link][18]

  • Khayesi, M., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics. [Link][23]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link][13]

  • S. J. Roberts, et al. (1974). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. British Journal of Pharmacology. [Link][24]

  • White, J. M., et al. (2000). A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent. Organic Letters. [Link][25]

  • Li, Y., et al. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. PubMed. [Link][10]

  • Xu, F., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. [Link][26]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies. BioIVT. [Link][19]

  • Shevchenko, N. E., et al. (2017). New GABA amides activating GABAA-receptors. Bioorganic & Medicinal Chemistry Letters. [Link][6]

  • Dirksen, R. T., et al. (2014). Endogenous concentrations, pharmacokinetics, and selected pharmacodynamic effects of a single dose of exogenous GABA in horses. Journal of Veterinary Pharmacology and Therapeutics. [Link][11]

  • GBA Group. (n.d.). In-Vitro ADME. GBA Group. [Link][20]

  • Yogeeswari, P., et al. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery. [Link][3]

  • Yogeeswari, P., et al. (2006). An update on GABA analogs for CNS drug discovery. ResearchGate. [Link][4]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link][16]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (Cbz-GABA Weinreb Amide)

Introduction and Mechanistic Rationale Weinreb amides ( N -methoxy- N -methylamides) are highly versatile intermediates in modern organic synthesis, primarily utilized for the controlled synthesis of ketones and aldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Weinreb amides ( N -methoxy- N -methylamides) are highly versatile intermediates in modern organic synthesis, primarily utilized for the controlled synthesis of ketones and aldehydes from carboxylic acids [1]. Unlike standard esters or amides, Weinreb amides react with organometallic reagents (such as Grignard or organolithium reagents) to form a stable, five-membered cyclic tetrahedral intermediate stabilized by bidentate metal chelation. This chelation prevents the collapse of the intermediate during the reaction, effectively halting over-addition of the nucleophile. The desired ketone or aldehyde is then released exclusively upon acidic aqueous quench [1].

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (Cbz-GABA Weinreb amide) is a critical building block for synthesizing GABAergic analogs, peptidomimetics, and central nervous system (CNS) drug candidates. This protocol details a robust, high-yielding synthesis of Cbz-GABA Weinreb amide utilizing N -(3-Dimethylaminopropyl)- N′ -ethylcarbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation [2].

Synthetic Workflow

The synthesis proceeds via the activation of the carboxylic acid moiety of Cbz-GABA to form an active ester, followed by nucleophilic acyl substitution by N,O -dimethylhydroxylamine.

G Start Cbz-GABA (Starting Material) Activation Carboxyl Activation (EDC·HCl, HOBt, DIPEA) Start->Activation DCM, 0 °C ActiveEster OBt Active Ester Intermediate Activation->ActiveEster -H2O Aminolysis Aminolysis (N,O-Dimethylhydroxylamine·HCl) ActiveEster->Aminolysis DIPEA, RT Product Cbz-GABA Weinreb Amide (Target Product) Aminolysis->Product -HOBt

Caption: Stepwise workflow for the synthesis of Cbz-GABA Weinreb amide via active ester intermediate.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
Cbz-GABA 237.251.02.37 g (10.0 mmol)Substrate
N,O -Dimethylhydroxylamine·HCl 97.541.21.17 g (12.0 mmol)Amine nucleophile
EDC·HCl 191.701.22.30 g (12.0 mmol)Coupling agent
HOBt (hydrate) 135.121.21.62 g (12.0 mmol)Suppresses racemization/side reactions
N,N -Diisopropylethylamine (DIPEA) 129.243.05.2 mL (30.0 mmol)Non-nucleophilic base
Dichloromethane (DCM) 84.93-50 mLReaction solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Carboxyl Activation

Causality Insight: EDC is chosen as the coupling agent because its urea byproduct is water-soluble, simplifying downstream purification compared to DCC (which produces insoluble dicyclohexylurea). HOBt is added to rapidly convert the highly reactive, but unstable, O -acylisourea intermediate into a more stable OBt active ester, preventing the formation of unreactive N -acylurea byproducts [2].

  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen or argon to maintain an inert atmosphere.

  • Solvation: Add 2.37 g (10.0 mmol) of Cbz-GABA to the flask and dissolve in 40 mL of anhydrous DCM.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C. Cooling is critical during activation to minimize thermal degradation of the coupling intermediates.

  • Activation: Sequentially add 1.62 g (12.0 mmol) of HOBt and 2.30 g (12.0 mmol) of EDC·HCl to the stirring solution.

  • Base Addition: Slowly add 2.6 mL (15.0 mmol) of DIPEA dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the OBt active ester.

Phase 2: Aminolysis

Causality Insight: N,O -Dimethylhydroxylamine is supplied as a hydrochloride salt to prevent volatility and oxidation. Additional DIPEA is required to liberate the free base amine in situ, allowing it to nucleophilically attack the active ester.

  • Amine Addition: To the cold reaction mixture, add 1.17 g (12.0 mmol) of N,O -dimethylhydroxylamine hydrochloride in one portion.

  • Neutralization: Add the remaining 2.6 mL (15.0 mmol) of DIPEA dropwise.

  • Propagation: Remove the ice-water bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir vigorously for 12 to 16 hours under an inert atmosphere. Reaction progress can be monitored via TLC (Thin Layer Chromatography) using a 1:1 Hexanes/Ethyl Acetate solvent system (stain with ninhydrin or visualize under UV).

Phase 3: Aqueous Workup and Isolation

Causality Insight: A sequential aqueous wash isolates the product by exploiting the varying pKa values of the impurities. Acid washes remove basic impurities (DIPEA, unreacted amine), while basic washes remove acidic impurities (unreacted Cbz-GABA, HOBt).

  • Dilution: Dilute the reaction mixture with an additional 50 mL of DCM and transfer it to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1 M aqueous HCl (2 × 50 mL) to remove unreacted amine, DIPEA, and the water-soluble EDC-urea byproduct.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 50 mL) to deprotonate and extract unreacted Cbz-GABA and HOBt. Caution: Vent the separatory funnel frequently, as residual acid reacting with bicarbonate will generate CO 2​ gas.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine, 1 × 50 mL) to remove bulk water from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na 2​ SO 4​ for 15 minutes. Filter off the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate as a viscous oil or off-white solid.

Phase 4: Purification (Optional)

In most cases, the aqueous workup provides material of sufficient purity (>95%) for subsequent synthetic steps. If analytical purity is required, purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 30% to 70% Ethyl Acetate in Hexanes.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters1981 , 22 (39), 3815-3818. URL:[Link]

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron2005 , 61 (46), 10827-10852. URL:[Link]

Application

Application Note &amp; Protocol: A Robust and Scalable Synthesis of GABA-Derived Ketones via the Cbz-GABA Weinreb Amide Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative for GABA-Derived Ketones Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for GABA-Derived Ketones

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1] Its structural analogs and derivatives are of immense interest in neuroscience and medicinal chemistry, serving as probes for GABA receptors and as scaffolds for novel therapeutics targeting conditions like anxiety, epilepsy, and pain.[1][2] GABA-derived ketones, in particular, are valuable synthetic intermediates and potential receptor agonists.[3]

Traditional methods for synthesizing ketones from carboxylic acid derivatives using highly reactive organometallic reagents are often plagued by a critical side reaction: over-addition. This process, where a second equivalent of the nucleophile adds to the newly formed ketone, leads to the formation of tertiary alcohols, reducing the yield and complicating purification. The Weinreb-Nahm ketone synthesis, developed in 1981, provides an elegant and highly effective solution to this long-standing challenge.[4][5]

This application note provides a comprehensive guide and detailed protocols for the synthesis of GABA-derived ketones, proceeding through a stable N-Carboxybenzyl (Cbz)-protected GABA Weinreb amide intermediate. We will elucidate the mechanistic underpinnings of this strategy, provide step-by-step experimental procedures, and offer field-proven insights to ensure successful execution.

The Weinreb Amide Advantage: Precision in Ketone Synthesis

The superiority of the Weinreb-Nahm synthesis stems from the unique structure of the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[6]

The Chelation-Controlled Mechanism

Unlike acyl chlorides or esters, the reaction of a Grignard or organolithium reagent with a Weinreb amide proceeds via a highly stable tetrahedral intermediate. The key to this stability is the ability of the N-methoxy and carbonyl oxygen atoms to form a five-membered chelate with the magnesium (or lithium) ion.[4][6][7] This chelated intermediate is remarkably stable at low temperatures, preventing its collapse to the ketone until a deliberate acidic workup is performed.[4] This controlled process effectively arrests the reaction at the ketone stage, preventing the unwanted over-addition that leads to tertiary alcohol byproducts.[4][5]

Core Benefits of the Weinreb-Nahm Methodology
  • Exceptional Selectivity: The prevention of over-addition results in cleaner reaction profiles and significantly higher yields of the desired ketone.[6][8]

  • Broad Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide array of sensitive functional groups, both on the amide substrate and the organometallic nucleophile.[4]

  • Intermediate Stability: Weinreb amides are typically stable, often crystalline, solids that can be isolated, purified by chromatography, and stored, providing a reliable stock for subsequent reactions.[6][7]

The Role of Cbz Protection for GABA

The primary amine of GABA is nucleophilic and its proton is acidic. It would readily react with both the coupling agents used for amide formation and the organometallic reagents used for ketone synthesis. The Carboxybenzyl (Cbz) group serves as a robust protecting group, rendering the amine inert to the reaction conditions, ensuring that the chemistry occurs exclusively at the carboxylic acid terminus.

Comprehensive Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All organometallic reagents and anhydrous solvents are highly reactive with moisture and air; strict anhydrous techniques are required.

Part A: Synthesis of Cbz-GABA Weinreb Amide

This protocol details the conversion of commercially available N-Cbz-γ-aminobutanoic acid to its corresponding Weinreb amide using N,N'-Carbonyldiimidazole (CDI) as a coupling agent.[9]

Workflow for Cbz-GABA Weinreb Amide Synthesis

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Purification A Dissolve Cbz-GABA in Anhydrous THF B Add CDI at 0°C A->B C Stir for 1h at RT (Acylimidazolide Formation) B->C D Add N,O-Dimethylhydroxylamine Hydrochloride & Base (NMM) C->D E Stir Overnight at RT D->E F Quench Reaction (Aqueous Workup) E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for Weinreb amide synthesis.

Materials & Reagents

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
N-Cbz-γ-aminobutanoic acid237.2510.01.02.37 g
N,N'-Carbonyldiimidazole (CDI)162.1511.01.11.78 g
N,O-Dimethylhydroxylamine hydrochloride97.5412.01.21.17 g
N-Methylmorpholine (NMM)101.1512.01.21.33 mL (d=0.92)
Anhydrous Tetrahydrofuran (THF)---~100 mL
Ethyl Acetate (EtOAc)---For extraction/chrom.
1 M HCl (aq)---For workup
Saturated NaHCO₃ (aq)---For workup
Brine---For workup

Step-by-Step Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Cbz-γ-aminobutanoic acid (2.37 g, 10.0 mmol).

  • Add anhydrous THF (50 mL) and stir until all solids are dissolved. Cool the solution to 0 °C in an ice bath.

  • Add CDI (1.78 g, 11.0 mmol) portion-wise over 5 minutes. Effervescence (CO₂) may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Formation of the acylimidazolide intermediate can be monitored by TLC.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in anhydrous THF (20 mL). Add N-methylmorpholine (1.33 mL, 12.0 mmol) and stir for 10 minutes.

  • Add the slurry from step 5 to the reaction mixture from step 4 via cannula.

  • Allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the Cbz-GABA Weinreb amide as a colorless oil or white solid. Expected yield: 80-95%.

Part B: Synthesis of N-Cbz-5-phenyl-4-aminopentan-1-one (A Representative GABA-Derived Ketone)

This protocol describes the reaction of the Cbz-GABA Weinreb amide with phenylmagnesium bromide to yield the corresponding phenyl ketone.

Overall Synthetic Pathway

G CbzGABA Cbz-GABA Amide Cbz-GABA Weinreb Amide CbzGABA->Amide CDI, Me(MeO)NH·HCl NMM, THF Ketone GABA-Derived Phenyl Ketone Amide->Ketone PhMgBr, THF, 0°C then H₃O⁺ workup

Caption: Two-step synthesis of a GABA-derived ketone.

Materials & Reagents

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
Cbz-GABA Weinreb Amide280.325.01.01.40 g
Phenylmagnesium bromide (3.0 M in ether)181.316.01.22.0 mL
Anhydrous Tetrahydrofuran (THF)---~50 mL
Saturated NH₄Cl (aq)---For quench
Ethyl Acetate (EtOAc)---For extraction/chrom.

Step-by-Step Procedure:

  • Add the Cbz-GABA Weinreb amide (1.40 g, 5.0 mmol) to a flame-dried 100 mL round-bottom flask under an argon atmosphere.

  • Dissolve the amide in anhydrous THF (40 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (2.0 mL of a 3.0 M solution in diethyl ether, 6.0 mmol) dropwise via syringe over 10 minutes. The internal temperature should be maintained below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) while the flask is still in the ice bath.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the desired N-Cbz protected GABA-derived phenyl ketone. Expected yield: 75-90%.

Mechanism and Characterization

Visualizing the Key Intermediate

The stability of the tetrahedral intermediate is the cornerstone of this synthesis.

Mechanism of the Weinreb-Nahm Ketone Synthesis

Caption: Formation of the stable chelated intermediate.

Product Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Verify the disappearance of the N-methoxy (δ ≈ 3.7 ppm) and N-methyl (δ ≈ 3.2 ppm) signals of the Weinreb amide and the appearance of characteristic signals for the new ketone moiety (e.g., aromatic protons for the phenyl ketone).[10]

  • Mass Spectrometry (MS): Confirm the correct molecular weight for both the intermediate amide and the final ketone product.

  • Infrared (IR) Spectroscopy: Observe the shift in the carbonyl stretching frequency from the amide (≈1660 cm⁻¹) to the ketone (≈1685 cm⁻¹ for an aryl ketone).

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Weinreb Amide 1. Incomplete activation of the carboxylic acid.2. Moisture in the reaction.1. Allow longer activation time or consider an alternative coupling agent (e.g., HATU, EDC).2. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents.
Over-addition Product Observed 1. Reaction temperature was too high.2. Quench was not performed at low temperature.1. Maintain strict temperature control (0 °C or lower for Grignard addition).2. Quench the reaction slowly while still cold before allowing it to warm to room temperature.
Incomplete Grignard Reaction 1. Poor quality or titration of the Grignard reagent.2. Insufficient equivalents.1. Use freshly prepared or recently purchased Grignard reagent. Titrate before use if necessary.2. Increase equivalents of the Grignard reagent to 1.5-2.0.
Difficult Chromatographic Separation Co-elution of product with byproducts.Modify the eluent system. For polar compounds, consider adding a small percentage (0.5-1%) of triethylamine to the eluent to reduce tailing on silica gel.

Conclusion

The Weinreb amide-mediated synthesis is a powerful, reliable, and highly selective method for accessing GABA-derived ketones. By leveraging a stable Cbz-protected Weinreb amide intermediate, this strategy circumvents the common problem of over-addition, leading to high yields of pure products. The protocols and insights provided herein offer a robust framework for researchers in medicinal chemistry and drug discovery to generate diverse libraries of these valuable compounds, facilitating further exploration of the GABAergic system.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Ismail, K. Z. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • Organic Syntheses. (2024). A Procedure for the Synthesis of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock and Its Use in the Synthesis of Ketones and Aldehydes. Organic Syntheses, 101, 61-82. [Link]

  • Scialdone, M. A., et al. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 66(13), 4493–4500. [Link]

  • ACS Publications. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry. [Link]

  • Reddy, T., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(17), 11147–11156. [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • ARKIVOC. (2002). An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • ResearchGate. (2016). Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. [Link]

  • TutorChase. How do you prepare a Weinreb amide? [Link]

  • ARKAT USA, Inc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • National Center for Biotechnology Information. (2010). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Letters in Organic Chemistry, 7(3), 244–248. [Link]

  • Karger Publishers. (2002). Ketone Bodies and Brain Glutamate and GABA Metabolism. Neurochemical Research, 27(1-2), 115-120. [Link]

  • eGrove, University of Mississippi. (2018). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. [Link]

  • ResearchGate. (2023). ESI–MS spectrum of GABA. b NMR elucidation. ¹H NMR spectrum and ¹³C... [Link]

  • MDPI. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 928. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry, 58(2), 935–940. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000340 - Gamma-Aminobutyric Acid. [Link]

  • PubMed. (2018). Agonists of the γ-aminobutyric acid type B (GABA B ) receptor derived from β-hydroxy and β-amino difluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 28(16), 2735-2738. [Link]

  • MDPI. (2022). Production of Gamma-Aminobutyric Acid by Levilactobacillus brevis CD0817 by Coupling Fermentation with Self-Buffered Whole-Cell Catalysis. Foods, 11(14), 2050. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA). 2013 IEEE 10th International Symposium on Biomedical Imaging, 102-105. [Link]

Sources

Method

Application Note: Grignard Reagent Addition to Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The transformation of Benzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The transformation of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (a Cbz-protected GABA Weinreb amide) into its corresponding ketone via Grignard addition is a highly reliable carbon-carbon bond-forming reaction. The Weinreb-Nahm ketone synthesis avoids the common problem of over-addition (tertiary alcohol formation) by forming a highly stable tetrahedral magnesium chelate intermediate[1].

However, this specific substrate presents a unique stoichiometric challenge due to its bifunctional nature. As a Senior Application Scientist, it is critical to recognize that the Cbz-protected primary amine (carbamate) contains a weakly acidic N-H proton. Grignard reagents are powerfully basic; therefore, the first equivalent of the Grignard reagent will be entirely consumed by an acid-base reaction, deprotonating the carbamate to form a magnesium salt[2]. Only the second equivalent will act as a nucleophile to attack the Weinreb amide. Understanding this causality is the foundation of a successful, high-yielding protocol.

The Self-Validating Mechanistic Pathway

The reaction proceeds through two distinct phases, allowing the bench scientist to visually and analytically validate the process in real-time:

  • Deprotonation (Validation Step 1): Addition of the first equivalent of RMgX yields a magnesium carbamate salt. If a lower alkyl Grignard (e.g., Methylmagnesium bromide) is used, this step is visually validated by the evolution of alkane gas (methane).

  • Nucleophilic Addition (Validation Step 2): The second equivalent attacks the carbonyl carbon, forming the stable 5-membered tetrahedral chelate. Because this intermediate is stable, direct LC-MS of the reaction mixture will not show the product; an aliquot must be actively quenched to validate conversion[1].

Mechanistic_Pathway A Substrate Cbz-NH-R-CON(OMe)Me B Magnesium Carbamate Cbz-N(MgX)-R-CON(OMe)Me A->B 1st Eq RMgX (Deprotonation) C Tetrahedral Chelate Intermediate B->C 2nd Eq RMgX (Nucleophilic Addition) D Target Ketone Cbz-NH-R-COR' C->D Aqueous Acid (Quench & Hydrolysis)

Fig 1: Mechanistic pathway of Grignard addition to a Cbz-protected Weinreb amide.

Reagent Matrix & Quantitative Data

To ensure complete conversion without risking the integrity of the Cbz protecting group, the stoichiometry must be strictly controlled. A minimum of 2.5 equivalents of the Grignard reagent is required to drive the reaction to completion[2].

Table 1: Stoichiometric Matrix & Reagent Function

ReagentEquivalentsFunction / Mechanistic Role
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate 1.0 eqBifunctional substrate (contains acidic carbamate NH and electrophilic Weinreb carbonyl).
Grignard Reagent (RMgX) 2.5 – 3.0 eqActs as both a strong base (Eq 1) and a nucleophile (Eq 2). The 0.5-1.0 eq excess accounts for ambient moisture and equilibrium shifts.
Anhydrous THF 0.1 MCrucial coordinating solvent. Solubilizes the magnesium carbamate salt and stabilizes the tetrahedral chelate intermediate[3].
Saturated Aqueous NH₄Cl ExcessBuffered proton source (pH ~5-6) to hydrolyze the tetrahedral intermediate into the ketone without cleaving the acid-sensitive Cbz group.

Step-by-Step Experimental Protocol

This protocol is designed for a standard 1.0 mmol scale but can be linearly scaled. Standard protocols for Weinreb amides utilize anhydrous THF and temperatures ranging from 0 °C to room temperature[3]. The stability of the intermediate allows the reaction to be warmed to room temperature without risking the formation of tertiary alcohols, a standard practice validated in large-scale Organic Syntheses procedures[4].

Phase 1: Preparation & Inert Atmosphere Setup
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a continuous stream of dry Argon.

  • Charge the flask with Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (280 mg, 1.0 mmol).

  • Add 10 mL of anhydrous THF via syringe to achieve a 0.1 M solution. Causality: Sufficient dilution prevents the precipitation of the magnesium carbamate salt formed in the next step.

  • Submerge the flask in an ice-water bath to cool the solution to 0 °C.

Phase 2: Grignard Addition & Maturation
  • Slowly add the Grignard reagent (e.g., 3.0 M MeMgBr in diethyl ether, 1.0 mL, 3.0 mmol) dropwise over 10 minutes.

    • Field Insight: Maintain the temperature at 0 °C during addition to control the highly exothermic deprotonation step. Observe the solution for mild gas evolution, confirming the deprotonation of the carbamate NH.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the reaction for 2 to 4 hours. Recent advancements in organomagnesium chemistry highlight the importance of allowing sufficient time for the nucleophile to overcome the steric hindrance of the bulky magnesium intermediate[5].

Phase 3: Quenching & Isolation
  • Diagnostic Check: Remove a 0.1 mL aliquot, quench it into 0.5 mL of saturated aqueous NH₄Cl, extract with 0.5 mL EtOAc, and analyze the organic layer via LC-MS or TLC (UV/Ninhydrin active).

  • Upon confirmed consumption of the starting material, cool the main reaction vessel back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of 10 mL saturated aqueous NH₄Cl. Causality: The mild acid breaks the stable tetrahedral magnesium chelate, releasing the target ketone and reprotonating the carbamate[1].

  • Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.

  • Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure Cbz-protected amino ketone.

Experimental_Workflow S1 1. Preparation Dry THF, Argon atmosphere, 0 °C S2 2. Grignard Addition Dropwise 2.5-3.0 eq RMgX at 0 °C S1->S2 S3 3. Maturation Warm to RT, stir 2-4 hours S2->S3 S4 4. Quenching Sat. NH4Cl dropwise at 0 °C S3->S4 S5 5. Isolation EtOAc extraction & Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for the Grignard addition protocol.

Troubleshooting & Analytical Diagnostics

Even with a robust protocol, deviations in reagent quality can lead to suboptimal yields. Use the following diagnostic matrix to troubleshoot common issues.

Table 2: Troubleshooting & Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Incomplete conversion (Starting material recovered) Insufficient Grignard reagent to overcome the initial carbamate NH deprotonation step.Titrate the Grignard reagent prior to use; ensure a strict minimum of 2.5 equivalents are added.
No product visible in direct LC-MS of reaction mixture The tetrahedral intermediate is highly stable and does not ionize as the ketone in the mass spectrometer.Always perform a "mini-quench" (aliquot + aqueous NH₄Cl) prior to TLC or LC-MS analysis.
Formation of tertiary alcohol (Over-addition) Premature collapse of the tetrahedral intermediate, often due to excessive heating or lack of coordinating solvent.Strictly maintain reaction temperatures at or below 25 °C. Ensure high-quality anhydrous THF is used.
Cleavage of the Cbz protecting group Extended reaction times (>12h) or use of overly reactive/hard Grignard reagents at elevated temperatures.Monitor reaction closely; quench immediately upon completion. Do not leave stirring overnight unmonitored.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters. 1981. Verified via Wikipedia Contributors.

  • Common Organic Chemistry. "Grignard Reaction (RMgX + Weinreb Amide)".

  • Organic Syntheses. "Procedure for Grignard Additions to Weinreb Amides".

  • National Institutes of Health (PMC). "Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides".

  • ResearchGate. "Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities".

Sources

Application

Application Notes and Protocols for the Controlled Reduction of Methyl 2-(3-benzoylphenyl)propanoate to 2-(3-benzoylphenyl)propanal using Lithium Aluminum Hydride

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Partial Ester Reduction with Lithium Aluminum Hydride The selective reduction of an ester to an aldehyde is a cor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Partial Ester Reduction with Lithium Aluminum Hydride

The selective reduction of an ester to an aldehyde is a cornerstone transformation in organic synthesis, providing a direct route to a critical functional group for further molecular elaboration. While lithium aluminum hydride (LAH) is a powerful and versatile reducing agent, its high reactivity typically leads to the complete reduction of esters to their corresponding primary alcohols.[1][2] This application note details a protocol for the controlled reduction of methyl 2-(3-benzoylphenyl)propanoate (CAS 47087-07-0), the methyl ester of the non-steroidal anti-inflammatory drug Ketoprofen, to its corresponding aldehyde, 2-(3-benzoylphenyl)propanal.[3]

The primary challenge in this synthesis is to prevent the over-reduction of the initially formed aldehyde. Aldehydes are inherently more reactive towards nucleophilic attack than their parent esters, meaning that under standard LAH reduction conditions, any aldehyde formed is immediately consumed to yield the alcohol.[4] To achieve the desired partial reduction, stringent control over the reaction conditions is paramount. This protocol will focus on the use of a stoichiometric amount of LAH at cryogenic temperatures to modulate its reactivity and favor the isolation of the aldehyde product.

Scientific Principles and Mechanistic Overview

The reduction of an ester with lithium aluminum hydride proceeds via a two-step nucleophilic acyl substitution mechanism. First, a hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the methoxide leaving group to form the aldehyde.

// Reactants Ester [label="Methyl 2-(3-benzoylphenyl)propanoate"]; LAH [label="LiAlH₄"];

// Intermediates and Products Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Aldehyde [label="2-(3-benzoylphenyl)propanal"]; Over_reduction [label="Further Reduction"]; Alcohol [label="2-(3-benzoylphenyl)propan-1-ol"];

// Reaction Pathway Ester -> Tetrahedral_Intermediate [label="+ H⁻ (from LAH)"]; Tetrahedral_Intermediate -> Aldehyde [label="- CH₃O⁻"]; Aldehyde -> Over_reduction [label="+ H⁻ (from LAH)", style=dashed, color="#EA4335"]; Over_reduction -> Alcohol [style=dashed, color="#EA4335"];

// Nodes for aesthetics {rank=same; Ester; LAH;} {rank=same; Aldehyde; Over_reduction;} } केंद Figure 1: General reaction pathway for the LAH reduction of an ester to an aldehyde, highlighting the potential for over-reduction.

To circumvent the rapid subsequent reduction of the aldehyde, this protocol employs cryogenic conditions (-78 °C). At this low temperature, the tetrahedral intermediate is more stable, and the rate of the second hydride addition to the aldehyde is significantly reduced. By carefully controlling the stoichiometry of LAH to one equivalent, the reaction can be quenched before substantial over-reduction occurs.

Safety Precautions: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is crucial to handle LAH under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves, is mandatory. A Class D fire extinguisher (for combustible metals) must be readily available.

Detailed Experimental Protocol

This protocol is designed for the small-scale synthesis of 2-(3-benzoylphenyl)propanal. All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use. All solvents must be anhydrous.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 2-(3-benzoylphenyl)propanoate47087-07-0268.311.01.0
Lithium Aluminum Hydride (LAH)16853-85-337.950.250.25
Anhydrous Diethyl Ether (Et₂O)60-29-774.12--
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated aqueous solution of NH₄Cl12125-02-9---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of nitrogen, add methyl 2-(3-benzoylphenyl)propanoate (1.0 mmol, 268 mg).

    • Dissolve the starting material in 20 mL of anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Preparation of LAH solution:

    • In a separate, dry flask under nitrogen, prepare a 0.25 M solution of LAH in anhydrous THF by carefully adding LAH (0.25 mmol, 9.5 mg) to 1 mL of anhydrous THF. Caution: LAH reacts violently with moisture. Ensure all equipment is dry.

  • Addition of LAH:

    • Slowly add the prepared LAH solution dropwise to the stirred solution of the ester over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The starting material should be consumed, and a new spot corresponding to the aldehyde should appear.

  • Quenching the Reaction:

    • While maintaining the temperature at -78 °C, carefully and slowly quench the reaction by the dropwise addition of ethyl acetate (1 mL) to consume any excess LAH.

    • Slowly add 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(3-benzoylphenyl)propanal.

Workflow Diagram

// Steps Setup [label="Reaction Setup:\n- Dissolve ester in anhydrous Et₂O\n- Cool to -78 °C"]; Prepare_LAH [label="Prepare LAH Solution\n(0.25 M in THF)"]; Addition [label="Slowly add LAH solution\nat -78 °C"]; Monitor [label="Monitor reaction by TLC"]; Quench [label="Quench with EtOAc\nand sat. NH₄Cl (aq) at -78 °C"]; Workup [label="Work-up:\n- Warm to RT\n- Extract with Et₂O\n- Dry and concentrate"]; Purify [label="Purify by column chromatography"]; Product [label="2-(3-benzoylphenyl)propanal", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Workflow Setup -> Addition; Prepare_LAH -> Addition; Addition -> Monitor; Monitor -> Quench; Quench -> Workup; Workup -> Purify; Purify -> Product; } केंद Figure 2: Experimental workflow for the controlled LAH reduction of methyl 2-(3-benzoylphenyl)propanoate.

Conclusion

This application note provides a detailed protocol for the challenging partial reduction of an ester to an aldehyde using lithium aluminum hydride. The success of this procedure hinges on the meticulous control of reaction parameters, particularly temperature and stoichiometry. While alternative, milder reducing agents such as Diisobutylaluminium hydride (DIBAL-H) are often employed for this transformation, this protocol demonstrates that with careful execution, the powerful reactivity of LAH can be harnessed for this delicate conversion. Researchers and professionals in drug development can adapt this methodology for the synthesis of various aldehyde intermediates from their corresponding esters.

References

  • Google Patents. Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.
  • PrepChem. Synthesis of 2-(3-benzoylphenyl)-propionic acid. [Link]

  • GSRI. METHYL 2-(3-BENZOYLPHENYL)PROPANOATE. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ChemicalDesk.Com. Aldehydes from Acyl chlorides, Esters, Nitriles. [Link]

  • YouTube. CHEM 2325 Module 25: Mechanism of Ester Reduction. [Link]

  • Chemistry Steps. Esters to Aldehydes. [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]

  • Andrew G Myers Research Group. Chem 115. [Link]

  • ResearchGate. Why is it often difficult to stop the reduction of an ester at the aldehyde?. [Link]

  • Pearson. Why can't ester reduction with lithium aluminum hydride (LAH, LiA.... [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. [Link]

  • Organic Chemistry Portal. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. [Link]

  • University of Rochester. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

Sources

Method

Catalytic Hydrogenation Protocols for Cbz Deprotection of GABA Weinreb Amides

Application Note & Protocol Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Introduction & Strategic Rationale The synthesis of γ-aminobutyric acid (GABA) analogues is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Introduction & Strategic Rationale

The synthesis of γ-aminobutyric acid (GABA) analogues is a cornerstone in the development of neuroactive therapeutics and protease inhibitors. In these synthetic workflows, the N-methoxy-N-methylamide (Weinreb amide) serves as a privileged, self-stabilizing synthon for the controlled addition of organometallic reagents to yield ketones and aldehydes without over-addition[1].

However, manipulating the N-terminus of GABA Weinreb amides presents a distinct chemoselectivity challenge. The removal of the carboxybenzyl (Cbz) protecting group must be achieved quantitatively without compromising the delicate N–O bond of the Weinreb amide. As a Senior Application Scientist, I have observed that while the N–O bond is generally robust, it is highly susceptible to cleavage via single-electron transfer (SET) mechanisms or strong Lewis-acidic transition metal catalysis (e.g., Ru, Ti, or SmI2)[2][3]. Therefore, selecting the precise catalytic hydrogenation parameters is not merely a matter of yield, but of preserving the structural integrity of the target scaffold.

This application note details field-proven, self-validating protocols for the chemoselective Cbz deprotection of GABA Weinreb amides using Palladium on Carbon (Pd/C), ensuring high fidelity and scalability.

Mechanistic Causality: Chemoselectivity in Hydrogenolysis

To master this transformation, one must understand the causality behind the experimental parameters:

  • The Hydrogenolysis Mechanism: Cbz deprotection on a Pd surface relies on the pi-coordination of the benzyl aromatic ring to the Pd(0) catalyst, followed by oxidative addition into the benzylic C–O bond. Subsequent hydrogen transfer releases toluene and a carbamic acid intermediate, which spontaneously decarboxylates to reveal the free amine[4].

  • Preservation of the N–O Bond: The N–O bond of the Weinreb amide has a relatively low bond dissociation energy. Under forcing conditions (high pressure H2, elevated temperatures) or when using alternative metals like Ruthenium, oxidative addition of the metal into the N–O bond occurs, leading to competitive N–O cleavage and the formation of an undesired N-methylamide[2]. By strictly utilizing 10% Pd/C under ambient hydrogen pressure (1 atm), the redox potential remains insufficient to cleave the N–O bond, ensuring >95% chemoselectivity.

  • Prevention of Lactamization: Free GABA derivatives are thermodynamically driven to cyclize into 5-membered pyrrolidones. While Weinreb amides are more resistant to intramolecular nucleophilic attack than standard esters, prolonged reaction times or elevated temperatures post-deprotection will induce lactamization. Thus, rapid reaction kinetics and immediate workup are critical.

Synthetic Workflow Visualization

G A N-Cbz-GABA (Starting Material) B Weinreb Amidation (EDC, HN(OMe)Me) A->B C N-Cbz-GABA Weinreb Amide B->C D Catalytic Hydrogenation (Pd/C, H2, 1 atm) C->D E GABA Weinreb Amide (Free Amine) D->E F Organometallic Addition (Grignard / R-Li) E->F G GABA Ketone / Aldehyde (Drug Intermediate) F->G

Workflow for the synthesis and Cbz deprotection of GABA Weinreb amides.

Quantitative Data: Parameter Optimization

The following table summarizes the optimization data for the deprotection of N-Cbz-GABA Weinreb amide. It highlights the critical boundaries of the reaction space.

Catalyst SystemH₂ Source / PressureSolventTempTimeYield (Free Amine)N-O CleavagePyrrolidone Formation
10% Pd/C (10 wt%) H₂ gas (1 atm) MeOH 20 °C 2 h >95% <1% <1%
10% Pd/C (10 wt%)H₂ gas (50 psi)MeOH20 °C12 h82%5%12%
10% Pd/C (10 wt%)NH₄HCO₂ (5 eq)MeOH60 °C1 h92%<2%4%
RuCl₃ / Zn-CuNone (Internal)MeOH80 °C24 h0%>90%N/A
20% Pd(OH)₂/CH₂ gas (1 atm)EtOAc20 °C4 h88%<1%<1%

Key Takeaway: Ambient pressure H₂ in a polar protic solvent (MeOH) provides the optimal balance of rapid hydrogenolysis and preservation of the Weinreb amide.

Experimental Protocols

Protocol A: Standard Ambient Pressure Hydrogenation (Gold Standard)

This protocol is ideal for discovery chemistry and milligram-to-gram scale synthesis where maximum chemoselectivity is required.

Materials:

  • N-Cbz-GABA Weinreb amide (1.0 equiv, e.g., 10 mmol)

  • 10% Pd/C (Degussa type, 50% wet) (10 wt% relative to substrate)

  • Methanol (HPLC grade, degassed) (0.1 M relative to substrate)

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-Cbz-GABA Weinreb amide in Methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Always add Pd/C to the solvent under an inert atmosphere (Argon/N₂) to prevent solvent ignition.

  • Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/Argon manifold. Briefly evacuate the flask until the solvent gently bubbles, then backfill with Argon. Repeat this cycle three times.

  • Hydrogenation: Replace the Argon line with a hydrogen-filled balloon attached to a needle. Evacuate the flask briefly one last time and backfill with H₂. Leave the H₂ balloon inserted to maintain 1 atm of pressure.

  • Reaction Monitoring: Stir vigorously at room temperature (20–25 °C). Monitor the reaction via LC-MS or TLC (Ninhydrin stain is highly effective; the product will appear as a bright purple spot indicating a primary amine). The reaction is typically complete within 1.5 to 2 hours.

  • Workup (Self-Validating Step): Once starting material is consumed, immediately flush the system with Argon to halt the reaction and prevent lactamization. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C.

  • Isolation: Wash the Celite pad with additional Methanol (3 × 10 mL). Concentrate the combined filtrate under reduced pressure (bath temperature < 30 °C) to afford the free GABA Weinreb amide. The product is usually pure enough (>95% purity) for immediate downstream Grignard additions.

Protocol B: Transfer Hydrogenation (Scale-Up / H₂-Free Alternative)

This protocol is recommended for scale-up environments where pressurized hydrogen gas poses a safety hazard.

Materials:

  • N-Cbz-GABA Weinreb amide (1.0 equiv)

  • 10% Pd/C (10 wt%)

  • Ammonium formate (NH₄HCO₂) (5.0 equiv)

  • Methanol (0.1 M)

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in Methanol in a round-bottom flask. Add the 10% Pd/C under an Argon atmosphere.

  • Reagent Addition: Add solid Ammonium formate in one portion.

  • Thermal Activation: Equip the flask with a reflux condenser and gently heat the mixture to 60 °C. Causality: Ammonium formate decomposes into H₂, CO₂, and NH₃ at elevated temperatures in the presence of Pd, providing an in situ hydrogen source.

  • Monitoring: Stir for 45–60 minutes. The evolution of gas (CO₂) will be visible. Monitor strictly via TLC to prevent over-reaction.

  • Quench and Workup: Cool the reaction to room temperature immediately upon completion. Filter through Celite, wash with Methanol, and concentrate. Redissolve the crude residue in Dichloromethane (DCM) and wash with a small volume of saturated aqueous NaHCO₃ to remove residual formate salts. Dry over Na₂SO₄ and concentrate.

Analytical Validation & Troubleshooting

  • Stalled Reactions (Catalyst Poisoning): If the reaction stalls at 50% conversion, the Pd catalyst may be poisoned by trace sulfur or amines. Solution: Filter the reaction through Celite, add a fresh batch of 10% Pd/C (5 wt%), and re-subject to H₂.

  • Presence of N-Methylamide (M+ - 30 on MS): Indicates N–O bond cleavage. Solution: Ensure the reaction is strictly maintained at 1 atm H₂ and room temperature. Do not use aged or highly active catalysts like Pearlman's catalyst (Pd(OH)₂/C) at elevated pressures.

  • Presence of Pyrrolidone (M+ - 89 on MS): Indicates intramolecular cyclization. Solution: Minimize reaction time. Do not leave the completed reaction stirring overnight. Keep rotary evaporation bath temperatures below 30 °C.

References

  • Wang, H., et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ito, M., et al. "Ruthenium-catalyzed reduction of N-alkoxy- and N-hydroxyamides." National Institute of Informatics (NII). Available at: [Link]

  • Davies, J., et al. "Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform." Journal of the American Chemical Society. Available at:[Link]

  • Romo, D., et al. "Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation." Journal of the American Chemical Society. Available at:[Link]

Sources

Application

Application Note: Chelation-Controlled Nucleophilic Acyl Substitution on CAS 944256-07-9

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Ketone Homologation Executive Summary & Chemical Context CAS 944256-07-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Ketone Homologation

Executive Summary & Chemical Context

CAS 944256-07-9 , chemically identified as Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, is a highly versatile Cbz-protected γ -aminobutyric acid (GABA) Weinreb amide (). In drug development, it serves as a critical electrophilic hub for synthesizing unnatural amino acids, neurotransmitter analogs, and peptidomimetics.

Converting carboxylic acid derivatives into ketones using highly reactive organometallic reagents (Grignard or organolithium reagents) is notoriously difficult due to the propensity for over-addition, which yields tertiary alcohols. The structural design of CAS 944256-07-9 circumvents this via the Weinreb Ketone Synthesis pathway, allowing for precise, single-addition nucleophilic acyl substitution (1[1]).

Mechanistic Causality & Reaction Design

As a synthetic chemist, understanding the causality behind the reagent behavior is paramount to scaling and troubleshooting these reactions.

  • The Chelation Effect: When CAS 944256-07-9 is subjected to an organometallic nucleophile, the N-methoxy-N-methyl group facilitates the formation of a highly stable, five-membered tetrahedral metal chelate (2[2]). The metal cation (Mg 2+ or Li + ) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This intermediate is robust enough to prevent the expulsion of the leaving group, halting the reaction at the tetrahedral stage and preventing a second nucleophilic attack (3[3]).

  • Stoichiometric Causality: CAS 944256-07-9 contains a Cbz-protected primary amine. The carbamate N-H proton is acidic (pKa ~15). Therefore, a minimum of 2.1 equivalents of the organometallic reagent is strictly required. The first equivalent acts as a base to deprotonate the N-H, while the second equivalent acts as the nucleophile for the acyl substitution.

Reaction Workflow

Workflow A CAS 944256-07-9 (Weinreb Amide) C Tetrahedral Metal Chelate A->C Nucleophilic Addition B Organometallic (RMgX or RLi) B->C Metal Coordination E Target Ketone (No Over-addition) C->E Collapse & Hydrolysis D Aqueous Acid (H3O+ Quench) D->E Protonation

Mechanism of chelation-controlled nucleophilic acyl substitution on Weinreb amides.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in physical and spectroscopic checkpoints allow the operator to verify success in real-time.

Protocol A: Aliphatic Homologation via Grignard Reagent

Target: Benzyl (4-oxopentyl)carbamate Causality for Conditions: Grignard reagents (e.g., MeMgBr) are moderately nucleophilic. This allows the reaction to be initiated at 0 °C and warmed to room temperature without risking the nucleophilic cleavage of the Cbz protecting group.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add CAS 944256-07-9 (1.0 mmol, 280.3 mg) and dissolve in anhydrous THF (10 mL).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 2.2 mmol, 0.73 mL).

    • Self-Validation Checkpoint 1 (Visual): Observe mild gas evolution (methane) upon the addition of the first equivalent. This physically validates the successful deprotonation of the carbamate N-H.

  • Incubation: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours.

  • Intermediate Validation:

    • Self-Validation Checkpoint 2 (TLC): Quench a 50 µL reaction aliquot into 0.5 mL of 1M HCl. Extract with 0.5 mL EtOAc. Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 1:1). The complete disappearance of the UV-active starting material (CAS 944256-07-9) validates total conversion to the chelate.

  • Hydrolytic Quench: Cool the vessel back to 0 °C. Carefully quench with 1M aqueous HCl (5 mL).

    • Causality: The acidic environment protonates the carbamate anion and destroys the magnesium chelate, forcing the tetrahedral intermediate to collapse into the target ketone.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Aryl Homologation via Organolithium Reagent

Target: Benzyl (4-oxo-4-phenylbutyl)carbamate Causality for Conditions: Organolithium aggregates are highly reactive and strongly basic. To prevent non-specific degradation and to stabilize the monomeric transition structures during acylation, the reaction must be strictly maintained at cryogenic temperatures (-78 °C) (4[4]).

Step-by-Step Methodology:

  • System Preparation: In an argon-purged flask, dissolve CAS 944256-07-9 (1.0 mmol, 280.3 mg) in anhydrous THF (12 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Nucleophile Addition: Slowly add Phenyllithium (1.9 M in dibutyl ether, 2.15 mmol, 1.13 mL) down the side of the flask over 10 minutes to prevent localized heating.

  • Incubation: Stir at -78 °C for 1.5 hours.

  • Hydrolytic Quench: Quench the reaction while still at -78 °C by adding a solution of glacial acetic acid in THF (1:1, 2 mL), followed by warming to room temperature and adding saturated aqueous NH 4​ Cl (10 mL).

    • Self-Validation Checkpoint 3 (Spectroscopic): Upon workup, analyze the crude 1 H NMR. The absolute disappearance of the N-methoxy ( δ ~3.7 ppm) and N-methyl ( δ ~3.2 ppm) singlets, coupled with the absence of tertiary alcohol signals, validates the preservation of the chelate control.

Quantitative Data & Parameter Summary

The following table summarizes the critical experimental parameters and expected outcomes for the nucleophilic acyl substitution workflows on CAS 944256-07-9.

Reaction ParameterProtocol A: Grignard AdditionProtocol B: Organolithium Addition
Nucleophile Methylmagnesium bromide (MeMgBr)Phenyllithium (PhLi)
Equivalents Required 2.2 - 2.5 eq2.1 - 2.2 eq
Solvent System Anhydrous THFAnhydrous THF
Temperature Profile 0 °C Room Temperature-78 °C (Strictly maintained)
Reaction Time 2.5 hours total1.5 hours total
Quench Reagent 1M Aqueous HClAcOH/THF followed by sat. NH 4​ Cl
Expected Isolated Yield 80 - 88%75 - 82%
Primary Risk Factor Incomplete conversion (if <2 eq used)Nucleophilic attack on Cbz group

References

  • BENZYL 4-(METHOXY(METHYL)AMINO)
  • Source: wikipedia.
  • Source: chemistrysteps.
  • Source: acs.org (ACS Omega)
  • Source: acs.org (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate from Cbz-GABA

Technical Support Center: Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate Synthesis Welcome to the dedicated technical support guide for the synthesis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, a key Wei...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate Synthesis

Welcome to the dedicated technical support guide for the synthesis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, a key Weinreb amide intermediate derived from N-Cbz-γ-aminobutyric acid (Cbz-GABA). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific amide coupling reaction. Here, we move beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice and answers to frequently encountered challenges, ensuring your synthesis is both successful and optimized.

Synthesis Overview & Core Principles

The conversion of Cbz-GABA to its corresponding N-methoxy-N-methylamide (Weinreb amide) is a critical transformation that installs a versatile functional group. The resulting Weinreb amide is exceptionally useful because it can be converted to ketones or aldehydes via reaction with organometallic reagents without the common problem of over-addition.[1][2] This stability is attributed to the formation of a stable chelated tetrahedral intermediate during the addition of a nucleophile.[3]

The overall transformation is an amide coupling reaction between the carboxylic acid of Cbz-GABA and N,O-dimethylhydroxylamine, typically facilitated by a coupling reagent.

Reaction_Scheme cluster_conditions Coupling Reagent Base (e.g., NMM, DIPEA) Solvent (e.g., DCM, THF) CbzGABA Cbz-GABA plus1 + CbzGABA->plus1 Hydroxylamine H-N(Me)OMe .HCl c1 c1 Product Target Weinreb Amide plus1->Hydroxylamine plus2 c1->Product Coupling_Mechanism Start Cbz-GABA (R-COOH) + Coupling Reagent (e.g., EDC) Activated Activated Intermediate (O-Acylisourea) Start->Activated Activation Side_Product Side Reaction (N-Acylurea) Activated->Side_Product Rearrangement (No HOBt) HOBt + HOBt Active_Ester Highly Reactive Active Ester (e.g., HOBt-ester) Amine H-N(Me)OMe Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Product Target Weinreb Amide + Byproducts (Urea, HOBt) Tetrahedral->Product Collapse HOBt->Active_Ester Trapping Troubleshooting_Workflow decision decision solution solution problem problem start Reaction Complete? (Check by TLC/LCMS) low_yield Yield < 50%? start->low_yield Yes success Purify and Characterize Product start->success No, reaction is clean and high-yielding complex_mixture Multiple Spots on TLC? low_yield->complex_mixture No sol_yield Check Reagent Quality Increase Reagent Equivalents Change Coupling Reagent low_yield->sol_yield Yes workup_issue Workup Problems? complex_mixture->workup_issue No sol_mixture Lower Temperature Check Base/Stoichiometry Add HOBt/Oxyma complex_mixture->sol_mixture Yes sol_workup Use Brine for Emulsions Filter to Remove Solids Optimize Chromatography workup_issue->sol_workup Yes failure Re-evaluate Entire Protocol workup_issue->failure No, but still failing

Sources

Optimization

Minimizing side reactions during the deprotection of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate

Welcome to the technical support center for the selective deprotection of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective deprotection of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing the benzyl carbamate (Cbz) protecting group while preserving the integrity of the Weinreb amide functionality. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize side reactions and maximize yield.

Introduction to the Challenge

The deprotection of a Cbz group in the presence of a Weinreb amide, as in the case of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, requires a careful selection of reagents and conditions to ensure chemoselectivity. While the Cbz group is readily cleaved by various methods, the primary concern is the potential for concomitant reaction or degradation of the valuable Weinreb amide moiety. This guide will explore the most common and effective deprotection strategies, highlighting their mechanisms and providing practical solutions to overcome potential side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, providing explanations and actionable solutions.

Problem 1: Low Yield of the Deprotected Amine

Possible Cause 1: Incomplete Reaction

  • Scientific Rationale: The deprotection reaction may not have reached completion due to insufficient catalyst activity, inadequate hydrogen pressure (in the case of hydrogenolysis), or insufficient reaction time.

  • Solution:

    • Catalyst Quality: Use a fresh batch of high-quality palladium on carbon (Pd/C). Catalyst activity can diminish over time.

    • Hydrogen Source: For catalytic hydrogenation, ensure the system is properly purged with hydrogen gas and that there is adequate pressure (a balloon is often sufficient for small-scale reactions). For catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate) is used.[1]

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.

Possible Cause 2: Degradation of the Weinreb Amide

  • Scientific Rationale: While generally robust, harsh acidic conditions or prolonged reaction times at elevated temperatures can lead to the hydrolysis or degradation of the Weinreb amide.

  • Solution:

    • Milder Conditions: Opt for milder deprotection methods. Catalytic hydrogenation under neutral conditions is generally the safest choice for preserving the Weinreb amide.

    • Temperature Control: If heating is necessary (e.g., for catalytic transfer hydrogenation), maintain the lowest effective temperature and monitor the reaction closely for the appearance of byproducts.

Possible Cause 3: Product Inhibition of the Catalyst

  • Scientific Rationale: The newly formed free amine product can coordinate to the palladium catalyst, leading to a decrease in its activity and an incomplete reaction.[2]

  • Solution:

    • Acidic Additive: In catalytic hydrogenation, adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, preventing its coordination with the catalyst.

    • Increased Catalyst Loading: In cases of suspected product inhibition, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can help drive the reaction to completion.[2]

Problem 2: Formation of N-Benzyl Byproduct
  • Scientific Rationale: During catalytic hydrogenolysis, if there is an insufficient source of hydrogen, a side reaction can occur where the intermediate imine is reduced to an N-benzyl tertiary amine instead of undergoing C-O bond cleavage.[3]

  • Solution:

    • Ensure Adequate Hydrogen: Maintain a positive pressure of hydrogen gas throughout the reaction. For catalytic transfer hydrogenation, use a sufficient excess of the hydrogen donor.

    • Optimize Reaction Conditions: Ensure efficient stirring to maximize gas-liquid transfer.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for deprotecting Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate?

The most common and often cleanest method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source.[4][5] This method proceeds under mild, neutral conditions and typically affords high yields with minimal side reactions, making it highly compatible with the Weinreb amide functionality. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]

Q2: Can I use acidic conditions for the deprotection?

Yes, strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can effectively cleave the Cbz group.[3][4] This method is advantageous when the substrate contains functional groups sensitive to reduction. However, there is a higher risk of Weinreb amide hydrolysis under these harsh conditions, so careful optimization and monitoring are crucial.

Q3: Are there any metal-free alternatives to catalytic hydrogenation?

Absolutely. For substrates that are sensitive to transition metals, several metal-free options exist:

  • Lewis Acid-Mediated Deprotection: A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to be a mild and efficient method for Cbz removal.[6] This system exhibits good functional group tolerance.[6]

  • Nucleophilic Cleavage: A mixture of 2-mercaptoethanol and a base like potassium phosphate (K₃PO₄) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) can deprotect the Cbz group via a nucleophilic mechanism.[7] This method is particularly useful for highly functionalized and sensitive molecules.[7]

Q4: My compound contains a sulfur atom. Can I still use a palladium catalyst?

Sulfur-containing compounds can poison palladium catalysts, significantly reducing their activity.[8] If your substrate contains sulfur, you may need to increase the catalyst loading significantly. Alternatively, switching to a non-hydrogenation method like acid-mediated or nucleophilic cleavage is recommended.[9]

Comparative Data of Deprotection Methods

Deprotection MethodReagents & ConditionsAdvantagesPotential Side Reactions/Issues
Catalytic Hydrogenation 10% Pd/C, H₂ (balloon), MeOH or EtOH, rtMild, neutral conditions; clean byproducts (toluene, CO₂); generally high yields.[5]Catalyst poisoning by sulfur; potential for N-benzyl byproduct formation with insufficient H₂.[3][8]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH, refluxSafer alternative to H₂ gas; often faster than standard hydrogenation.[5]Requires heating, which may affect sensitive substrates; potential for incomplete reaction if hydrogen donor is consumed.[1]
Acid-Catalyzed Cleavage 33% HBr in Acetic Acid, rtEffective for substrates with reducible functional groups; metal-free.[3][4]Harsh conditions may lead to Weinreb amide hydrolysis; corrosive and requires careful handling.
Lewis Acid-Mediated Cleavage AlCl₃, HFIP, rtMetal-free; good functional group tolerance.[3][6]Requires stoichiometric amounts of Lewis acid; HFIP is a specialized and expensive solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °CSuitable for highly functionalized and sensitive substrates; metal-free.[7]Requires elevated temperature; potential for side reactions with electrophilic functional groups.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This is the recommended starting point for the deprotection of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate.

dot

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Cbz-protected amine in MeOH or EtOH add_catalyst Add 10% Pd/C (5-10 mol%) start->add_catalyst purge Purge with H₂ (balloon) add_catalyst->purge stir Stir vigorously at room temperature purge->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite® monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify crude product concentrate->purify end Product

Caption: Workflow for Cbz Deprotection via Catalytic Hydrogenation.

Methodology:

  • Preparation: Dissolve Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of palladium relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. Purify by column chromatography if necessary.

Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid

Use this protocol with caution and only if catalytic hydrogenation is not feasible.

dot

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Cbz-protected amine in minimal glacial acetic acid (optional) cool Cool to 0 °C dissolve->cool add_hbr Add 33% HBr in AcOH (2-5 equiv.) cool->add_hbr warm_stir Warm to rt and stir add_hbr->warm_stir monitor Monitor by TLC warm_stir->monitor precipitate Precipitate with cold, anhydrous diethyl ether monitor->precipitate filter_wash Filter, wash with ether, and dry precipitate->filter_wash end Product

Caption: Workflow for Acid-Catalyzed Cbz Deprotection.

Methodology:

  • Preparation: Dissolve Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (1.0 equiv.) in a minimal amount of glacial acetic acid if necessary.

  • Reagent Addition: At 0 °C, add a solution of 33% HBr in acetic acid (typically 2-5 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

  • Isolation: Collect the precipitated amine salt by filtration, wash with diethyl ether, and dry under vacuum.

Logical Relationship Diagram for Method Selection

dot

start Start: Cbz Deprotection Needed q_sulfur Sulfur present in substrate? start->q_sulfur q_reducible_groups Other reducible groups (e.g., alkenes, nitro)? q_sulfur->q_reducible_groups No nucleophilic_cleavage Nucleophilic Cleavage (2-Mercaptoethanol) q_sulfur->nucleophilic_cleavage Yes hydrogenolysis Catalytic Hydrogenation (Pd/C, H₂) q_reducible_groups->hydrogenolysis No transfer_hydrogenolysis Catalytic Transfer Hydrogenation (Pd/C, Donor) q_reducible_groups->transfer_hydrogenolysis No acid_cleavage Acid-Catalyzed Cleavage (HBr/AcOH) q_reducible_groups->acid_cleavage Yes lewis_acid Lewis Acid Cleavage (AlCl₃/HFIP) q_reducible_groups->lewis_acid Yes

Caption: Decision tree for selecting the optimal Cbz deprotection method.

References

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available at: [Link]

  • Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Available at: [Link]

  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Available at: [Link]

  • Hirashima, S., et al. (2015). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available at: [Link]

  • Bar-Ziv, R., et al. (2016). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. PMC. Available at: [Link]

  • Sajiki, H., et al. (2000). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, H., & Lee, D. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]

  • Total Synthesis. (2023). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available at: [Link]

Sources

Troubleshooting

Resolving solubility issues of Cbz-GABA Weinreb amide in polar organic solvents

Technical Support Center: Cbz-GABA Weinreb Amide Guide: Resolving Solubility Issues in Polar Organic Solvents Introduction Cbz-GABA Weinreb amide, or N-(benzyloxycarbonyl)-4-(methoxy(methyl)amino)-4-oxobutanamide, is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cbz-GABA Weinreb Amide

Guide: Resolving Solubility Issues in Polar Organic Solvents

Introduction

Cbz-GABA Weinreb amide, or N-(benzyloxycarbonyl)-4-(methoxy(methyl)amino)-4-oxobutanamide, is a critical intermediate in synthetic organic chemistry, valued for its role in the precise formation of ketones and aldehydes from carboxylic acid precursors.[1][2] Its structure, which combines a bulky, nonpolar Cbz (carbobenzoxy) protecting group with a polar GABA-derived backbone and a Weinreb amide moiety, presents a unique and often frustrating solubility challenge for researchers. Many standard polar organic solvents used in synthesis, such as DMF, DMSO, and THF, can fail to effectively dissolve this compound, leading to reaction failures, purification difficulties, and inconsistent results.

This technical guide provides a structured approach to understanding and overcoming the solubility issues associated with Cbz-GABA Weinreb amide. We will move from foundational knowledge to actionable troubleshooting protocols, equipping you with the expertise to maintain reaction homogeneity and achieve your synthetic goals.

Section 1: Understanding the Solubility Challenge

The limited solubility of Cbz-GABA Weinreb amide stems from the conflicting nature of its molecular structure.

  • The Lipophilic Cbz Group: The large aromatic benzyloxycarbonyl group is nonpolar and hydrophobic. It prefers to interact with nonpolar solvent environments.

  • The Polar Amide Core: The GABA backbone contains amide linkages capable of hydrogen bonding, favoring interaction with polar, protic, or aprotic solvents.[3]

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide group adds to the polarity and can participate in chelation with metal reagents, but its contribution to solubility in common organic solvents is complex.[2]

This combination of a large hydrophobic domain and a polar, hydrogen-bond-capable backbone leads to strong intermolecular interactions in the solid state (high crystal lattice energy). Overcoming these forces requires a solvent that can effectively solvate both the nonpolar and polar regions of the molecule simultaneously, a task for which single solvents are often ill-equipped.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my Cbz-GABA Weinreb amide precipitate out of solution during my reaction?

A: This is a classic sign of exceeding the compound's saturation solubility. It often occurs for one of several reasons:

  • Temperature Fluctuation: Many organic compounds show a significant increase in solubility with temperature.[4][5][6] If your reaction was heated to dissolve the amide and then cooled (even to room temperature), it likely crashed out.

  • Change in Solvent Composition: The addition of a reagent in a different, less effective solvent (an "anti-solvent") can dramatically reduce the overall solvating power of the mixture, causing precipitation.

  • Reaction Progression: The consumption of a soluble starting material or the formation of a less soluble product can alter the properties of the reaction mixture, leading to the precipitation of other components.

Q2: I'm observing an oily or gummy substance instead of a clear solution. What does this indicate?

A: This phenomenon, often called "oiling out," occurs when the compound melts but does not dissolve in the solvent. The thermal energy is sufficient to break the crystal lattice, but the solvent-solute interactions are not favorable enough to achieve true solvation. The result is a liquid, solute-rich phase that is immiscible with the bulk solvent. This is common when attempting to dissolve amides in solvents that are not sufficiently polar or are poor hydrogen bond acceptors. Some syntheses of Cbz-protected Weinreb amides are even reported to yield gums directly after workup.[7]

Q3: Is heating always the best first step to solve a solubility issue?

A: Heating is a powerful tool but carries risks. While it generally increases solubility, it can also:

  • Promote Degradation: Cbz-protected compounds and Weinreb amides can be sensitive to prolonged heat, potentially leading to side reactions or decomposition.

  • Mask an Underlying Problem: Relying on heat may not be feasible for subsequent steps that require lower temperatures (e.g., addition of a temperature-sensitive reagent). The compound will simply precipitate again upon cooling.

  • Increase Safety Risks: Working with heated, sealed vessels requires appropriate engineering controls.

Recommendation: Use heating judiciously as a diagnostic tool or for specific, high-temperature steps like recrystallization, but prioritize finding a solvent system that works at your target reaction temperature.

Q4: What are the best starting solvents for Cbz-GABA Weinreb amide?

A: Based on synthetic procedures for similar N-protected amino acid Weinreb amides, the most common and effective solvents are highly polar aprotic solvents.[1]

  • High-Potential Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Moderate-Potential Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN).[1][7] These are often used in syntheses but may require co-solvents or heating for derivatives with poor solubility.

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent & Co-Solvent Screening

The most reliable method for overcoming solubility issues is to identify an optimal solvent or co-solvent system empirically. A co-solvent system uses a mixture of two or more miscible solvents to achieve a solvating power that neither can alone.[8][9] This is a cornerstone of modern peptide synthesis to replace single, hazardous solvents like DMF.[10][11][12]

Principle of Co-Solvency: A mixture, such as DCM/DMF, can be effective because the DCM solvates the nonpolar Cbz group while the highly polar DMF interacts strongly with the amide backbone. This disrupts the solute-solute interactions more effectively than either solvent alone.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Dispense a small, accurately weighed amount of Cbz-GABA Weinreb amide (e.g., 10 mg) into several small vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the list below.

  • Observation (Room Temp): Vigorously vortex each vial for 60 seconds. Observe and record solubility (see Table 1 for classification).

  • Co-Solvent Testing: For vials showing partial or no solubility, add a second, different solvent (the co-solvent) in measured increments (e.g., 50 µL). Vortex after each addition and record observations.

  • Temperature Effect (Optional): Gently warm the vials that still contain undissolved solid to ~40-50°C. Record any changes in solubility.

  • Data Analysis: Review the recorded data to identify the most effective single solvent or co-solvent mixture for your desired concentration.

Data Summary Table

Solvent System (Primary/Secondary)Volume (µL)Solubility at RT (20-25°C)Solubility at 45°CNotes
Example: DCM 100 / 0Insoluble (I)Partially Soluble (PS)Suspension formed.
Example: DCM / DMF 100 / 50Soluble (S)Soluble (S)Clear solution after adding DMF.
DMF
DMSO
THF
Acetonitrile
DCM / THF
THF / DMSO
Solubility Classification: (S) Soluble - Clear solution; (PS) Partially Soluble - Hazy or some solid remains; (I) Insoluble - Majority of solid remains.
Guide 2: The Role of Additives

In some cases, particularly in highly polar aprotic solvents like DMF or NMP, the addition of a salt can improve the solubility of amides.

Mechanism: Salts like Lithium Chloride (LiCl) can disrupt the intermolecular hydrogen bonding between amide molecules in solution, preventing aggregation and increasing their affinity for the solvent. This technique is more common in polymer chemistry but can be applied to smaller, aggregation-prone molecules.

Caution: The use of additives must be carefully considered, as they can interfere with downstream reactions, particularly those involving organometallics or sensitive functional groups. Always run a control reaction to ensure the additive does not have unintended consequences.

Section 4: Visualization & Workflow

The process of troubleshooting solubility can be streamlined by following a logical workflow. The diagram below outlines a decision-making process to efficiently identify a viable solution.

Solubility_Workflow start Start: Insoluble Cbz-GABA Weinreb Amide screen_solvents Protocol 1: Screen Solvents (DMF, DMSO, THF, DCM, MeCN) start->screen_solvents is_soluble Is it soluble at the required concentration? screen_solvents->is_soluble screen_cosolvents Protocol 2: Screen Co-Solvents (e.g., DCM/DMF, THF/DMSO) is_soluble->screen_cosolvents No / Partially success Success: Proceed with Optimized Conditions is_soluble->success Yes is_soluble_co Is it soluble now? screen_cosolvents->is_soluble_co use_heat Protocol 3: Controlled Heating (e.g., 40-60°C) is_soluble_co->use_heat No is_soluble_co->success Yes is_soluble_heat Does it dissolve? Is heat compatible with reaction? use_heat->is_soluble_heat consider_additives Advanced: Consider Additives (e.g., LiCl in DMF) Verify Compatibility is_soluble_heat->consider_additives No is_soluble_heat->success Yes consider_additives->is_soluble_co Retry with Additive fail Re-evaluate Synthesis: - Modify Protecting Group - Change Synthetic Route consider_additives->fail

Caption: Troubleshooting workflow for Cbz-GABA Weinreb amide solubility.

Section 5: Summary of Best Practices

  • Anticipate Issues: Given its structure, assume Cbz-GABA Weinreb amide may have poor solubility and plan accordingly.

  • Screen Empirically: Do not rely on a single "go-to" solvent. Perform a systematic solvent and co-solvent screen as the first step.

  • Prioritize Co-Solvents: Co-solvent systems often provide the best balance of solvating power for molecules with both polar and nonpolar regions. Binary mixtures containing DMSO or DMF are particularly effective.[12]

  • Use Heat Wisely: Use controlled heating as a tool, not a crutch. Confirm that your reaction chemistry is compatible with elevated temperatures and that the compound remains in solution if cooled later.

  • Document Everything: Keep meticulous records of solvents, volumes, temperatures, and observations. This data is invaluable for troubleshooting and ensuring reproducibility.

By applying these principles and protocols, researchers can effectively navigate the solubility challenges posed by Cbz-GABA Weinreb amide, leading to more reliable, successful, and efficient synthetic outcomes.

References

  • Mahdi, M. F., & Al-Hussainy, A. J. (2019). Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Pharmacy and Technology. [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences. (Note: While not directly cited, this work underpins the cosolvency models mentioned in other sources).
  • Pawar, P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Bald, E., & Szafranski, K. (1998). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Biophysical Journal. [Link]

  • Biotage. (2024). Can binary solvents be used in automated solid-phase peptide synthesis? Biotage. [Link]

  • Galdeano, C., et al. (2019). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. ACS Sustainable Chemistry & Engineering. [Link]

  • Li, G., et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. RSC Advances. [Link]

  • Giraud, M., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Journal of Peptide Science. [Link]

  • Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. ARKIVOC. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia. [Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]

  • Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • Shete, A., et al. (2012). Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. AAPS PharmSciTech. [Link]

  • Bracher, F., & Papke, T. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. [Link]

  • Leggio, A., et al. (2012). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Molecules. [Link]

  • Chen, I. A., & Leman, L. J. (2019). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Communications Chemistry. [Link]

  • Organic Syntheses. (2021). N-METHOXY-N-METHYLSPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXAMIDE. Organic Syntheses. [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Fluid Phase Equilibria. [Link]

  • Mitchell, J. H., & Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Kumar, S., & Singh, S. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Hu, Y., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. [Link]

  • Bec, G., et al. (2016). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data. [Link]

  • Ushay, A., & Dror, Y. (2024). Role of heads and tails on tetrahydrofuran- and dimethyl sulfoxide-water separation by glycerol and sucrose esters. The Journal of Chemical Physics. [Link]

  • Chebib, M., et al. (2013). New GABA amides activating GABAA-receptors. Beilstein Journal of Organic Chemistry. [Link]

  • Vedaraman, N., et al. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. Advances in Chemical Engineering and Science. [Link]

Sources

Optimization

Improving conversion rates in Weinreb amide formation from protected GABA

Welcome to the technical support center for Weinreb amide formation, with a specific focus on its application to protected γ-aminobutyric acid (GABA). This resource is designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Weinreb amide formation, with a specific focus on its application to protected γ-aminobutyric acid (GABA). This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction, ensuring higher conversion rates and product purity.

The Weinreb amide is a powerful intermediate in organic synthesis, prized for its ability to react with organometallic reagents to form ketones and aldehydes without the common issue of over-addition.[1][2][3] This is due to the formation of a stable chelated tetrahedral intermediate.[1][4][5] When working with a bifunctional molecule like GABA, which contains both a carboxylic acid and an amine, proper protection of the amine group is essential to prevent unwanted side reactions. This guide will address the specific challenges and nuances associated with the Weinreb amide formation of N-protected GABA derivatives.

Troubleshooting Guide: Enhancing Conversion Rates

This section is structured in a question-and-answer format to directly address common issues encountered during the Weinreb amide formation of protected GABA.

Q1: My reaction is showing low or no conversion of the protected GABA to the Weinreb amide. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent challenge that can often be traced back to several key factors:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid of protected GABA must be activated to react with N,O-dimethylhydroxylamine. If this activation is incomplete, the reaction will stall.

    • Troubleshooting:

      • Choice of Coupling Agent: A variety of coupling reagents can be used for Weinreb amide formation, including carbodiimides (like DCC or EDCI), HATU, and T3P.[1][6][7][8][9] For sterically hindered or less reactive protected GABA derivatives, stronger coupling agents like HATU or COMU may be necessary.[7]

      • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions. Water can quench the activated intermediate, halting the reaction. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Stoichiometry: A slight excess of the coupling agent and N,O-dimethylhydroxylamine hydrochloride may be required to drive the reaction to completion.

  • Issues with the Base: An appropriate base is crucial for neutralizing the hydrochloride salt of N,O-dimethylhydroxylamine and for facilitating the coupling reaction.

    • Troubleshooting:

      • Base Strength: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used.[7] Ensure the base is of high purity and added in the correct stoichiometric amount (typically 2-3 equivalents).

      • Order of Addition: The order of reagent addition can be critical. Typically, the protected GABA and coupling agent are allowed to react for a short period to form the activated intermediate before the addition of the base and N,O-dimethylhydroxylamine.

  • Protecting Group Interference: While necessary, the protecting group on the GABA nitrogen can sometimes influence the reactivity of the carboxylic acid.

    • Troubleshooting:

      • Steric Hindrance: Large, bulky protecting groups like trityl (Tr) may sterically hinder the approach of the coupling agent or N,O-dimethylhydroxylamine. If you suspect this is an issue, consider switching to a smaller protecting group like Boc or Cbz.

Q2: I am observing significant side product formation in my reaction mixture. What are these side products and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of your desired Weinreb amide. Common side products and their mitigation strategies are outlined below:

  • N-Acylurea Byproduct (with Carbodiimide Coupling Agents): When using carbodiimide coupling agents like DCC or EDCI, the formation of an N-acylurea byproduct can occur.

    • Troubleshooting:

      • Additive: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of this byproduct and also reduce the risk of racemization if you are working with a chiral center.[10]

      • Purification: The N-acylurea derived from DCC is insoluble in many organic solvents and can often be removed by filtration. The byproduct from the more water-soluble EDCI can typically be removed during an acidic aqueous workup.[11]

  • Epimerization/Racemization: If your protected GABA derivative contains a stereocenter, there is a risk of epimerization under the reaction conditions.

    • Troubleshooting:

      • Coupling Agent Choice: Peptide coupling reagents like HATU and COMU are known to minimize racemization.[7]

      • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can often reduce the rate of epimerization.

  • Dimerization/Polymerization: In some cases, the activated protected GABA can react with another molecule of protected GABA, leading to dimer or polymer formation.

    • Troubleshooting:

      • Slow Addition: Adding the coupling agent slowly to the reaction mixture can help to maintain a low concentration of the activated species, favoring the reaction with N,O-dimethylhydroxylamine over self-condensation.

Q3: The purification of my Weinreb amide is proving difficult. What are the best practices for isolating a pure product?

A3: Effective purification is key to obtaining a high-quality Weinreb amide. Here are some tips for successful purification:

  • Aqueous Workup: A standard aqueous workup is often the first step in purification.

    • Acid Wash: Washing the organic layer with a dilute acid (e.g., 1N HCl) will remove any unreacted basic starting materials and byproducts like the urea from EDCI.[11]

    • Base Wash: A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove any unreacted protected GABA and acidic byproducts.

    • Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer and can aid in breaking up emulsions.[11]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying Weinreb amides.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for many protected GABA Weinreb amides. The polarity of the solvent system will need to be optimized based on the specific protecting group used.

    • TLC Analysis: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal time for quenching the reaction and to guide the development of a suitable chromatography solvent system.

Frequently Asked Questions (FAQs)

What are the most common protecting groups for GABA in Weinreb amide formation?

The most common N-protecting groups for GABA are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction conditions.

What is the general mechanism of Weinreb amide formation?

The reaction proceeds through the activation of the carboxylic acid, typically forming a highly reactive intermediate such as an O-acylisourea (with carbodiimides) or an active ester. This intermediate is then attacked by the nitrogen of N,O-dimethylhydroxylamine to form a tetrahedral intermediate, which collapses to give the stable Weinreb amide.

Can I use the crude Weinreb amide in the next step without purification?

While it may be tempting to proceed with the crude material, it is generally recommended to purify the Weinreb amide before reacting it with an organometallic reagent. Impurities from the coupling reaction can interfere with the Grignard or organolithium reagent, leading to lower yields and the formation of unwanted side products in the subsequent step.

My protected GABA is poorly soluble in the reaction solvent. What can I do?

Poor solubility can hinder the reaction rate. You can try using a more polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Alternatively, gentle heating may improve solubility, but be mindful that higher temperatures can also increase the rate of side reactions.

Experimental Protocols

General Protocol for Weinreb Amide Formation of Boc-GABA using EDCI/HOBt

This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized for your particular substrate.

Materials:

  • Boc-GABA

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-GABA (1.0 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add EDCI (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Equivalents
Boc-GABA1.0
N,O-Dimethylhydroxylamine HCl1.2
EDCI1.2
HOBt1.2
DIPEA2.5

Table 1: Recommended Reagent Stoichiometry for Weinreb Amide Formation.

Visualizing the Workflow

Logical Flow for Troubleshooting Low Conversion

Troubleshooting_Low_Conversion cluster_activation Activation Solutions cluster_base Base & Condition Solutions cluster_pg Protecting Group Solutions Start Low Conversion Observed Check_Activation Investigate Carboxylic Acid Activation Start->Check_Activation Check_Base Evaluate Base and Conditions Start->Check_Base Check_PG Consider Protecting Group Effects Start->Check_PG Change_Coupling Switch to a stronger coupling agent (e.g., HATU) Check_Activation->Change_Coupling Anhydrous Ensure anhydrous conditions Check_Activation->Anhydrous Stoichiometry_Coupling Increase stoichiometry of coupling agent Check_Activation->Stoichiometry_Coupling Check_Base_Purity Use high-purity base Check_Base->Check_Base_Purity Optimize_Addition Optimize order of reagent addition Check_Base->Optimize_Addition Change_PG Switch to a less sterically hindered protecting group Check_PG->Change_PG Outcome Improved Conversion Change_Coupling->Outcome Anhydrous->Outcome Stoichiometry_Coupling->Outcome Check_Base_Purity->Outcome Optimize_Addition->Outcome Change_PG->Outcome

Caption: A flowchart for diagnosing and resolving low conversion rates.

General Reaction Scheme

Weinreb_Amide_Formation cluster_reactants Reactants Protected_GABA Protected GABA Activated_Intermediate Activated Intermediate Protected_GABA->Activated_Intermediate + Coupling Agent Dimethylhydroxylamine N,O-Dimethylhydroxylamine Coupling_Agent Coupling Agent (e.g., EDCI, HATU) Base Base (e.g., DIPEA) Weinreb_Amide Weinreb Amide Activated_Intermediate->Weinreb_Amide + N,O-Dimethylhydroxylamine + Base

Caption: The overall transformation from protected GABA to a Weinreb amide.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • TutorChase. How do you prepare a Weinreb amide? [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • PMC. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • ACS Publications. Synthesis of α-Amino Amides via N,O-Acetals Derived from Weinreb Amides. [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent. [Link]

  • PMC. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • PMC. New GABA amides activating GABAA-receptors. [Link]

  • ResearchGate. Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. [Link]

  • Beilstein Journals. New GABA amides activating GABAA-receptors. [Link]

  • Reddit. Weinreb amide workup extraction issues. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate vs. Boc-GABA Weinreb Amide

Executive Summary In the development of GABAergic therapeutics and peptidomimetics, the synthesis of γ -amino ketones is a critical structural milestone. The most reliable methodology for synthesizing these ketones is th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of GABAergic therapeutics and peptidomimetics, the synthesis of γ -amino ketones is a critical structural milestone. The most reliable methodology for synthesizing these ketones is the addition of organometallic reagents to N -methoxy- N -methylamides, universally known as Weinreb amides[1].

This guide provides an in-depth, objective comparison between two highly utilized γ -aminobutyric acid (GABA) derivatives: Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (Cbz-GABA Weinreb amide) and Boc-GABA Weinreb amide . While both molecules share identical reactivity at the Weinreb amide pharmacophore, their divergent N -protecting groups (Cbz vs. Boc) fundamentally alter their downstream synthetic utility, orthogonal deprotection strategies, and compatibility with highly reactive nucleophiles.

Structural & Physicochemical Profiling

The choice between Cbz and Boc protection dictates the entire synthetic sequence. The table below summarizes the core physicochemical properties and orthogonal stabilities of both substrates.

Table 1: Structural and Physicochemical Comparison
FeatureBenzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (Cbz-GABA)Boc-GABA Weinreb Amide
Protecting Group Carboxybenzyl (Cbz)tert-Butyloxycarbonyl (Boc)
CAS Number 944256-07-9[2]133464-46-7 (approx. base)
Molecular Formula C 14​ H 20​ N 2​ O 4​ C 11​ H 22​ N 2​ O 4​
Molecular Weight 280.32 g/mol [2]246.31 g/mol
Deprotection Conditions Catalytic Hydrogenation (H 2​ , Pd/C) or Strong Acid (HBr/AcOH)Moderate to Strong Acid (TFA or HCl in Dioxane)
Orthogonal Stability Stable to mild acids (e.g., TFA) and mild basesStable to catalytic hydrogenation and strong bases

Mechanistic Reactivity Analysis

Shared Reactivity: The Weinreb Amide Core

Both substrates feature the N -methoxy- N -methylamide group, which is specifically designed to prevent the over-addition of Grignard or organolithium reagents[1]. When the organometallic reagent attacks the carbonyl carbon, it forms a tetrahedral intermediate. Unlike standard esters or amides that collapse and react with a second equivalent of the nucleophile to form tertiary alcohols, the Weinreb amide forms a highly stable, rigid five-membered metal chelate. This chelate traps the intermediate until the reaction is intentionally quenched with aqueous acid[3].

Divergent Reactivity: Protecting Group Interference

While the carbonyl reactivity is identical, the carbamate NH present in both molecules introduces a critical stoichiometric requirement. The carbamate NH is weakly acidic (pKa 16).

  • Stoichiometric Causality: When reacting either Cbz- or Boc-GABA Weinreb amide with a Grignard reagent, exactly one equivalent of the organometallic reagent is consumed acting as a base to deprotonate the NH. Therefore, a minimum of 2.0 to 2.2 equivalents of the Grignard reagent is strictly required to achieve full conversion to the ketone[3].

  • Organolithium Compatibility: Boc-GABA Weinreb amide is highly sterically hindered by the tert-butyl group, making the carbamate linkage virtually inert to nucleophilic attack. In contrast, the Cbz group features a benzylic ester. When subjected to highly reactive, unhindered organolithiums (e.g., sec-BuLi or tert-BuLi), the Cbz group is susceptible to competitive nucleophilic attack or benzylic deprotonation, whereas the Boc group remains robust[4].

Table 2: Reactivity Profile in Organometallic Additions
ParameterCbz-GABA Weinreb AmideBoc-GABA Weinreb Amide
Grignard Equivalents > 2.1 eq (1 eq consumed by NH)> 2.1 eq (1 eq consumed by NH)
Chemoselectivity (Grignard) ExcellentExcellent[4]
Organolithium Compatibility Moderate (Risk of benzylic attack by strong bases)High (Sterically shielded against nucleophilic attack)
Steric Hindrance at NH ModerateHigh (tert-butyl bulk)

Visualizing the Reaction Logic

Grignard Addition Mechanism

The following diagram illustrates the self-regulating mechanism of Grignard addition to these protected GABA Weinreb amides, highlighting the crucial chelation step.

G A N-Protected GABA Weinreb Amide B NH Deprotonation (1st eq. RMgX) A->B Fast (Acid-Base) C Nucleophilic Attack (2nd eq. RMgX) B->C D Stable 5-Membered Metal Chelate C->D Chelation E Aqueous Acid Quench (C-N Bond Cleavage) D->E Prevents Over-addition F N-Protected GABA Ketone E->F

Mechanism of Grignard addition to GABA Weinreb amides via a stable metal chelate.

Orthogonal Deprotection Strategy

Selecting between Cbz and Boc depends entirely on the stability of your target molecule to downstream deprotection conditions.

G Start Target: Free Amino Ketone Boc Boc-GABA Weinreb Amide Start->Boc Target is Base-Stable Cbz Cbz-GABA Weinreb Amide Start->Cbz Target is Acid-Stable Boc_Deprot Deprotection: TFA or HCl (Acidic) Boc->Boc_Deprot Cbz_Deprot Deprotection: H2, Pd/C (Reductive) Cbz->Cbz_Deprot Product Free GABA Ketone (Target) Boc_Deprot->Product Cbz_Deprot->Product

Orthogonal deprotection strategies for Boc and Cbz protected GABA Weinreb amides.

Experimental Protocols: Self-Validating Workflows

To ensure high yields and prevent the recovery of unreacted starting material, the following protocol integrates self-validating checkpoints.

Protocol A: General Synthesis of N -Protected GABA Ketones via Grignard Addition

This protocol applies to both Cbz- and Boc-GABA Weinreb amides.

Reagents:

  • Cbz- or Boc-GABA Weinreb Amide (1.0 equiv, e.g., 1.0 mmol)

  • Grignard Reagent (RMgBr or RMgCl, 2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, 0.1 M)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon or N 2​ .

    • Causality: Grignard reagents are highly sensitive to moisture. Water will prematurely quench the reagent, altering the strict >2.0 equivalent stoichiometry required for this reaction.

  • Solvation: Dissolve the Weinreb amide (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the Grignard reagent (2.2 mmol) dropwise via syringe over 10 minutes.

    • Causality: The first equivalent rapidly deprotonates the carbamate NH, evolving heat and alkane gas. Dropwise addition at 0 °C controls the exotherm and prevents the localized degradation of the starting material[3].

  • Incubation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (e.g., 1:1 EtOAc/Hexanes). The starting material spot will disappear, replaced by a highly polar, baseline-hugging spot. This is the stable magnesium chelate intermediate. Do not expect to see the final ketone Rf until the quench.

  • Quench: Cool the reaction back to 0 °C. Slowly add saturated aqueous NH 4​ Cl (10 mL) or 1M HCl.

    • Causality: The acidic aqueous quench breaks the bidentate magnesium chelate, collapsing the tetrahedral intermediate to release the N -protected GABA ketone and N,O -dimethylhydroxylamine[1].

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Chemoselective Deprotection

For Boc-GABA Ketones (Acidic Cleavage):

  • Dissolve the Boc-protected ketone in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Stir at room temperature for 1 hour. Concentrate under vacuum to yield the free amine as a TFA salt.

For Cbz-GABA Ketones (Reductive Cleavage):

  • Dissolve the Cbz-protected ketone in Methanol or Ethanol.

  • Add 10% Pd/C (10% w/w).

  • Stir under a Hydrogen atmosphere (1 atm via balloon) for 4–12 hours.

  • Filter through a pad of Celite to remove the palladium catalyst, and concentrate to yield the free amine.

    • Note: This route strictly requires that the newly formed ketone and any appended R-groups are stable to catalytic hydrogenation (e.g., devoid of alkenes, alkynes, or benzyl ethers that you wish to retain).

References

  • American Chemical Society (ACS). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. (2019).[4] URL:[Link]

  • Organic Letters (ACS). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. (2001).[3] URL:[Link]

  • Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. (2019).[1] URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate and Standard Alkyl Esters in Acyl-Nucleophile Coupling Reactions

For researchers and professionals in drug development, the precise construction of carbon-carbon bonds is a foundational challenge. The choice of acylating agent is paramount when reacting with potent organometallic nucl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise construction of carbon-carbon bonds is a foundational challenge. The choice of acylating agent is paramount when reacting with potent organometallic nucleophiles. While standard alkyl esters are ubiquitous, their inherent reactivity often leads to undesired over-addition products. This guide provides an in-depth comparative analysis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, a representative N-methoxy-N-methylamide (Weinreb amide), against standard alkyl esters, offering experimental data and mechanistic insights to inform your synthetic strategy.

At a Glance: Key Performance Differences

The fundamental divergence in performance stems from the stability of the intermediate formed upon nucleophilic attack. This single factor dictates the final product distribution, making the choice between these two scaffolds critical for achieving the desired synthetic outcome.

FeatureBenzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (Weinreb Amide)Standard Alkyl Ester (e.g., Methyl/Ethyl Ester)
Primary Reaction Product Ketone (or Aldehyde with hydrides)[1][2][3]Tertiary Alcohol (with 2 eq. of nucleophile)[4][5][6][7]
Reaction Control High; reaction halts after single addition[8][9]Low; intermediate ketone is highly reactive, leading to over-addition[10][11]
Intermediate Stability Forms a stable, five-membered chelated intermediate with the metal ion[1][12][13]Forms an unstable tetrahedral intermediate that readily collapses[6][10]
Nucleophile Stoichiometry Requires ~1 equivalent for ketone synthesis[3]Requires >2 equivalents for conversion to tertiary alcohol[6][7]
Functional Group Tolerance Excellent; tolerates a wide range of functional groups[12]Moderate; reactivity can lead to side reactions
Typical Applications Precise synthesis of ketones and aldehydes; complex molecule synthesis[9][12][14]General intermediates; synthesis of tertiary alcohols; prodrugs

The Mechanistic Divide: Why Weinreb Amides Prevent Over-addition

Understanding the underlying mechanism is crucial for appreciating the superior control offered by Weinreb amides in many contexts. The key is the fate of the tetrahedral intermediate formed after the initial nucleophilic attack.

Standard Alkyl Esters: The Over-addition Cascade

When a Grignard or organolithium reagent attacks a standard alkyl ester, it forms a tetrahedral intermediate. However, this intermediate is unstable and rapidly collapses, expelling the alkoxide leaving group (-OR) to form a ketone.[5][10] This newly formed ketone is generally more reactive than the starting ester towards the organometallic reagent.[6][11] Consequently, a second equivalent of the nucleophile immediately adds to the ketone, resulting in a tertiary alcohol after acidic workup.[4][7] Attempting to stop the reaction at the ketone stage by using only one equivalent of the nucleophile is notoriously difficult and typically yields a mixture of starting material, ketone, and tertiary alcohol.[3]

G cluster_0 Step 1: First Addition cluster_1 Step 2: Second Addition (Over-addition) Ester Alkyl Ester Int1 Unstable Tetrahedral Intermediate Ester->Int1 Nucleophilic Attack Nuc1 R'-MgX (1 eq.) Nuc1->Int1 Ketone Ketone (Product of Step 1) Int1->Ketone Collapse LG R-O⁻ Int1->LG Int2 Tertiary Alkoxide Intermediate Ketone->Int2 Rapid Attack Nuc2 R'-MgX (2nd eq.) Nuc2->Int2 Alcohol Tertiary Alcohol (Final Product) Int2->Alcohol Protonation Workup H₃O⁺ Workup Workup->Alcohol

Reaction pathway of an alkyl ester with a Grignard reagent, leading to over-addition.
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate: Chelation-Controlled Stability

The N-methoxy-N-methylamide functionality of the title compound fundamentally alters the reaction pathway. Upon addition of an organometallic reagent, the resulting tetrahedral intermediate is stabilized by the formation of a five-membered chelate ring involving the carbonyl oxygen, the methoxy oxygen, and the magnesium (or lithium) ion.[1][12][13] This chelated intermediate is stable at low temperatures and does not collapse to a ketone.[12] The reaction effectively pauses at this stage until an aqueous workup is performed. The workup hydrolyzes the stable intermediate, liberating the desired ketone as the final product.[1] This chelation prevents the formation of the highly reactive ketone in the presence of the organometallic reagent, thus cleanly avoiding the over-addition problem.[8][9]

G cluster_0 Single Addition Step cluster_1 Workup Step Weinreb Weinreb Amide Chelate Stable Chelated Intermediate Weinreb->Chelate Nucleophilic Attack Nuc R'-MgX Nuc->Chelate Ketone Ketone (Final Product) Chelate->Ketone Hydrolysis Sideproduct [Me(MeO)NH₂]⁺ Chelate->Sideproduct Workup H₃O⁺ Workup Workup->Ketone

The Weinreb ketone synthesis pathway, highlighting the stable chelated intermediate.

Comparative Experimental Protocol: Synthesis of a Phenyl Ketone

To provide a practical demonstration, this section details a comparative protocol for the reaction of Phenylmagnesium bromide with both Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate and a standard analogue, Benzyl 4-methoxy-4-oxobutanoate (a methyl ester).

Objective: To compare the product outcome of a Grignard reaction on a Weinreb amide versus a methyl ester under identical conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A1 Dissolve Weinreb Amide in dry THF A2 Cool to 0°C A1->A2 B1 Dissolve Methyl Ester in dry THF B2 Cool to 0°C B1->B2 A3 Add PhMgBr (1.1 eq) dropwise A2->A3 B3 Add PhMgBr (2.2 eq) dropwise B2->B3 A4 Stir at 0°C for 2h A3->A4 B4 Stir at 0°C for 2h B3->B4 C1 Quench with sat. NH₄Cl (aq) A4->C1 B4->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Dry, Filter, Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4 C5 Analyze: TLC, NMR, MS C4->C5

Workflow for the comparative analysis of Grignard reactions.
Materials & Reagents
  • Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (Substrate A)

  • Benzyl 4-methoxy-4-oxobutanoate (Substrate B)

  • Phenylmagnesium bromide (3.0 M in Diethyl Ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure A: Weinreb Amide Reaction (Target: Ketone)
  • Setup: To a flame-dried, argon-purged 100 mL round-bottom flask, add Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (2.80 g, 10.0 mmol). Dissolve in anhydrous THF (40 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Grignard Addition: Add Phenylmagnesium bromide (3.67 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5°C.

    • Causality Note: A slight excess of the Grignard reagent ensures full consumption of the starting material. The slow, dropwise addition prevents temperature spikes that could destabilize the intermediate.

  • Reaction: Stir the mixture at 0°C for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0°C.

    • Self-Validation: A gentle quench with NH₄Cl is preferred over strong acid to prevent potential side reactions with the Cbz protecting group or the newly formed ketone.

  • Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the target ketone: Benzyl (4-oxo-4-phenylbutyl)carbamate.

Procedure B: Methyl Ester Reaction (Target: Tertiary Alcohol)
  • Setup: To a flame-dried, argon-purged 100 mL round-bottom flask, add Benzyl 4-methoxy-4-oxobutanoate (2.22 g, 10.0 mmol). Dissolve in anhydrous THF (40 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Grignard Addition: Add Phenylmagnesium bromide (7.33 mL, 22.0 mmol, 2.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5°C.

    • Causality Note: At least two equivalents of the Grignard reagent are required to account for the two addition steps needed to form the tertiary alcohol.[3][6]

  • Reaction: Stir the mixture at 0°C for 2 hours. Monitor the reaction progress by TLC.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0°C.

  • Workup: Perform an identical workup as described in Procedure A.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the target tertiary alcohol: Benzyl (4-hydroxy-4,4-diphenylbutyl)carbamate.

Synthesis and Availability

  • Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate: This molecule is typically synthesized from a derivative of glutamic acid or succinic anhydride. The amine must first be protected, often with Benzyl chloroformate (Cbz-Cl), to form the carbamate.[15][16] The remaining carboxylic acid is then activated (e.g., as an acid chloride) and reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the Weinreb amide.[14][17][18]

  • Standard Alkyl Esters: These are commonly prepared via Fischer esterification of a carboxylic acid with an alcohol under acidic catalysis or by reacting an acid chloride with an alcohol. They are widely available commercially and are often less expensive starting materials.

Conclusion for the Practicing Scientist

The choice between a Weinreb amide like Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate and a standard alkyl ester is a strategic one, dictated by the desired final product.

  • Choose the Weinreb Amide when your synthetic goal is the controlled and high-yield synthesis of a ketone . Its unique ability to form a stable, chelated intermediate makes it the superior choice for preventing over-addition, a common pitfall with highly reactive organometallic nucleophiles.[1][12] This control is indispensable in the synthesis of complex molecules where precision is non-negotiable.

  • Choose the Alkyl Ester when the target molecule is a tertiary alcohol with two identical groups added from the nucleophile, or when cost and simplicity are the primary drivers for a less sensitive transformation. While they are less controlled in reactions with strong nucleophiles, their ready availability and straightforward reactivity make them workhorses for many other synthetic transformations.

By understanding the mechanistic principles and leveraging the appropriate experimental conditions, researchers can confidently select the right tool for the job, ensuring efficient and predictable outcomes in their synthetic endeavors.

References

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Westin, J. (n.d.). Reaction of Esters - Organic Chemistry. Jack Westin. [Link]

  • JoVE. (2025, May 22). Esters to Alcohols: Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • OrgoSolver. (n.d.). Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Hameed, A. S., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Matsuo, J., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Chemistry Steps. (2024, January 27). Esters to Ketones. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • YouTube. (2019, November 11). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). [Link]

  • Common Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry. [Link]

  • O'Hara, F., et al. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. [Link]

  • Reddit. (2024, August 8). Weinreb amide. r/OrganicChemistry. [Link]

  • Matsuo, J., et al. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. [Link]

  • Chemical Communications. (2017, March 28). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. [Link]

  • Penn State Research Database. (n.d.). N-methoxy-n-methylamides as effective acylating agents. [Link]

  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. [Link]

  • orgchem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]

  • Mahmood, T., et al. (2019, December 29). Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Chem-Sub. (n.d.). Benzyl 4-[Methoxy(Methyl)aMino]-4-oxobutanoate — Chemical Substance Information. [Link]

  • Lipshutz, B. H., et al. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • Lipshutz, B. H., et al. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. [Link]

  • McClure, C. K., et al. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

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Validation

Comparative Guide: HPLC Method Validation for the Purity Determination of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate

Introduction & Analytical Rationale Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate—commonly referred to as Cbz-GABA Weinreb amide—is a highly versatile building block in peptide chemistry and the synthesis of neuroa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate—commonly referred to as Cbz-GABA Weinreb amide—is a highly versatile building block in peptide chemistry and the synthesis of neuroactive pharmaceutical ingredients. The orthogonal protection provided by the carboxybenzyl (Cbz) group and the Weinreb amide functionality enables highly controlled, site-specific nucleophilic acyl substitutions[1][2].

However, assessing the purity of this intermediate presents a distinct analytical challenge. The crude synthetic mixture often contains closely eluting, structurally similar impurities, including unreacted Cbz-GABA (the free carboxylic acid precursor), benzyl alcohol (a Cbz degradation byproduct), and residual N,O-dimethylhydroxylamine. Because the Cbz group provides a strong UV chromophore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 254 nm is the gold standard for its characterization[3][4].

This guide objectively compares stationary phase technologies for this specific separation and provides a self-validating, ICH Q2(R2)-compliant protocol for purity determination.

Stationary Phase Comparison: The Physics of Core-Shell vs. Fully Porous Particles

Historically, 5 µm Fully Porous Particles (FPP) have been the default choice for routine HPLC method development. However, when attempting to separate Cbz-GABA Weinreb amide from its hydrolyzed Cbz-GABA counterpart, FPP columns often yield broad peaks that compromise baseline resolution unless extended, shallow gradients are applied.

To overcome this, we advocate transitioning to Superficially Porous Particles (SPP), widely known as core-shell technology. A 2.6 µm SPP consists of a 1.7 µm solid, impermeable silica core surrounded by a 0.45 µm porous outer shell[5][6].

The Causality of Efficiency: This specific morphology drastically reduces the intra-particle diffusion distance. In the context of the van Deemter equation, this minimizes the mass transfer resistance ( C -term)[6][7]. Furthermore, the highly uniform particle size distribution of core-shell materials (typically 3–6% RSD compared to 10–30% for FPP) significantly reduces eddy diffusion ( A -term)[6]. Consequently, a 2.6 µm core-shell column delivers theoretical plate counts (up to 280,000 plates/m) nearly equivalent to a sub-2 µm UHPLC column, but at significantly lower backpressures that are fully compatible with standard 400-bar HPLC systems[5][8].

Comparative Experimental Data

To objectively demonstrate this performance gap, identical gradient methods were run on both column types. The data in Table 1 illustrates the superior resolving power of the SPP architecture for Cbz-GABA Weinreb amide and its primary impurity.

Table 1: Chromatographic Performance Comparison (Target vs. Cbz-GABA Impurity)

Parameter5 µm FPP C18 (150 x 4.6 mm)2.6 µm SPP C18 (100 x 4.6 mm)
Retention Time (Target) 12.4 min7.8 min
Peak Width at Half Height 0.45 min0.18 min
Theoretical Plates (N) ~12,500~26,000
Resolution ( Rs​ ) 1.4 (Incomplete Separation)3.2 (Baseline Separation)
System Backpressure 145 bar210 bar

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating gateway. If the SST criteria are not met, the system is deemed analytically unfit, preventing the generation of erroneous data.

Chromatographic Conditions
  • Column: Core-Shell (SPP) C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Program: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 4 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Mechanistic Rationale for TFA: The inclusion of 0.1% TFA is not merely conventional; it is a critical mechanistic requirement. TFA acts as an ion-pairing agent for the weakly basic Weinreb amide nitrogen and, crucially, fully protonates the carboxylic acid moiety of the Cbz-GABA impurity[3][4]. By maintaining these analytes in a neutral or tightly ion-paired state, secondary electrostatic interactions with residual silanols on the silica stationary phase are eliminated, thereby preventing peak tailing and ensuring highly accurate integration.

System Suitability Testing (SST) - The Validation Gateway

Prepare a resolution standard containing 0.5 mg/mL of Cbz-GABA Weinreb amide and 0.05 mg/mL of Cbz-GABA.

  • Pass Criteria: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . The tailing factor ( Tf​ ) for the target peak must be ≤1.2 . Do not proceed with sample analysis if these parameters fail.

ICH Q2(R2) Method Validation Summary

The updated ICH Q2(R2) guidelines (effective June 14, 2024) emphasize a lifecycle approach to analytical validation, requiring rigorous demonstration of Specificity, Linearity, Accuracy, and Precision[9][10]. The core-shell method was validated against these stringent global standards.

Table 2: ICH Q2(R2) Validation Results for the SPP Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline separation of relevant impurities[10] Rs​=3.2 (Target vs Cbz-GABA)Pass
Linearity & Range Reporting level to 120% of specification[10] R2=0.9998 (Range: 0.01 - 1.2 mg/mL)Pass
Accuracy (Recovery) Assessed across the specified range[11]99.4% - 101.2% (Spiked at 50%, 100%, 150%)Pass
Precision (Repeatability) ≤2.0% RSD for 6 replicates[11]0.65% RSDPass
LOD / LOQ Signal-to-Noise ratio of 3:1 and 10:1LOD: 0.002 mg/mL / LOQ: 0.006 mg/mLPass

Methodology Workflow Diagram

The following diagram illustrates the logical progression from stationary phase selection through to ICH Q2(R2) validation.

HPLC_Method_Validation Start Target: Cbz-GABA Weinreb Amide Purity Determination ColEval Stationary Phase Evaluation Start->ColEval FPP Traditional FPP (5 µm) High Dispersion, Lower Resolution ColEval->FPP SPP Core-Shell SPP (2.6 µm) High Efficiency, Optimal Resolution ColEval->SPP Opt Method Optimization (Gradient, 0.1% TFA, 254 nm) SPP->Opt Selected for superior mass transfer Val ICH Q2(R2) Validation Opt->Val Spec Specificity (Impurity Baseline Separation) Val->Spec Lin Linearity & Range (LOQ to 120% Specification) Val->Lin AccPrec Accuracy & Precision (Recovery & Repeatability) Val->AccPrec Final Validated HPLC Method Ready for Routine QC Spec->Final Lin->Final AccPrec->Final

Figure 1: ICH Q2(R2) validation and SPP method selection workflow for Cbz-GABA Weinreb amide.

References

  • Core-Shell vs Fully Porous Particles Webinar. Phenomenex. 5

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. 8

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). 9

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). 11

  • Chapter 5: Comparison of the Performance of Totally Porous and Core-shell Particles. Royal Society of Chemistry. 7

  • Core–Shell Particles for HPLC — Present and Future. LCGC International. 6

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 10

  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis. 1

  • A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent. ACS Publications. 2

  • Application Notes and Protocols for HPLC Purification of tert-Butyl N-Cbz-4-aminobutanoate. BenchChem. 3

  • A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala. BenchChem. 4

Sources

Comparative

Mass spectrometry and LC-MS validation for CAS 944256-07-9 synthesis

High-Resolution LC-MS vs. Traditional HPLC-UV-MS for the Validation of CAS 944256-07-9 Synthesis: A Comprehensive Comparison Guide As drug development pipelines increasingly rely on highly functionalized intermediates, t...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS vs. Traditional HPLC-UV-MS for the Validation of CAS 944256-07-9 Synthesis: A Comprehensive Comparison Guide

As drug development pipelines increasingly rely on highly functionalized intermediates, the analytical validation of these building blocks must evolve from simple purity checks to rigorous structural confirmation. CAS 944256-07-9, chemically known as Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, is a Cbz-protected GABA Weinreb amide. It serves as a critical electrophilic intermediate for the controlled synthesis of ketones and aldehydes via organometallic addition, preventing the over-addition typically seen with standard esters or acid chlorides[1][2].

However, the synthesis of this Weinreb amide—typically achieved by coupling Cbz-GABA with N,O-dimethylhydroxylamine using coupling reagents (e.g., EDC/HOBt or HATU)—is prone to generating isobaric and structurally similar impurities, such as N-acylurea byproducts or des-Cbz degradation products[3]. Relying on traditional High-Performance Liquid Chromatography coupled with Single Quadrupole Mass Spectrometry (HPLC-UV-SQ MS) often leads to false positives and undetected co-eluting impurities.

In this guide, we objectively compare traditional HPLC-UV-SQ MS against Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS), demonstrating why high-resolution mass spectrometry is the superior, self-validating choice for monitoring CAS 944256-07-9 synthesis.

Mechanistic Causality: Why Traditional Methods Fail

The synthesis of CAS 944256-07-9 involves activating a carboxylic acid to form an amide bond. When using carbodiimide coupling agents like EDC, the activated O-acylisourea intermediate can undergo a spontaneous O-to-N acyl migration if the nucleophilic attack by N,O-dimethylhydroxylamine is too slow[3]. This generates an unreactive N-acylurea byproduct.

Synthesis A Cbz-GABA (Starting Material) B N,O-Dimethylhydroxylamine + Coupling Agent (EDC/HOBt) A->B Activation C CAS 944256-07-9 (Target Weinreb Amide) B->C Amidation D N-Acylurea (Coupling Byproduct) B->D Rearrangement E Des-Cbz Impurity (Degradation) C->E Deprotection

Synthetic pathway and major impurity generation for CAS 944256-07-9.

On a traditional 5 µm C18 HPLC column, the N-acylurea byproduct and the target Weinreb amide often co-elute due to their similar polarity. Furthermore, a Single Quadrupole (SQ) mass spectrometer only provides nominal mass resolution. If a background matrix ion shares the nominal mass of the target (m/z 281), the SQ MS cannot differentiate them, leading to an overestimation of product yield.

By upgrading to a UHPLC-Q-TOF MS system, we introduce two layers of causality-driven resolution:

  • Chromatographic: Sub-2 µm particles drastically reduce eddy diffusion (the A-term in the van Deemter equation), sharpening peaks and resolving co-eluting impurities.

  • Mass Accuracy: The Q-TOF provides sub-2 ppm mass accuracy. The exact mass of protonated CAS 944256-07-9 ([M+H]+) is m/z 281.1496. The Q-TOF easily distinguishes this from isobaric matrix interferences.

Comparative Performance Data

The following table summarizes the objective performance metrics of both analytical approaches when applied to a crude reaction mixture of CAS 944256-07-9.

Analytical FeatureTraditional HPLC-UV-SQ MSUHPLC-Q-TOF MS (Recommended)
Stationary Phase 5 µm C18 (150 x 4.6 mm)1.7 µm C18 (100 x 2.1 mm)
Run Time 15–20 minutes3–5 minutes
Mass Accuracy ± 0.1 Da (Nominal)< 2 ppm (Exact Mass)
Impurity Resolution Poor (Co-elution common)Excellent (Sub-minute peak widths)
Structural Confirmation Precursor ion onlyPrecursor exact mass + MS/MS fragmentation
Detection Limit (LOD) ~0.1% Area< 0.01% Area (via Extracted Ion Chromatogram)

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. We achieve this by employing Data-Dependent Acquisition (DDA) on the Q-TOF. The system is programmed so that any peak exceeding a specific intensity threshold automatically triggers a Collision-Induced Dissociation (CID) MS/MS scan.

For CAS 944256-07-9, the system must detect the m/z 91.05 fragment (the tropylium ion from the Cbz protecting group) and the m/z 220.10 fragment (loss of the N,O-dimethylhydroxylamine group). If these fragments are absent, the software automatically flags the peak as a non-target impurity, completely removing human bias from the validation process.

Step-by-Step UHPLC-Q-TOF MS Protocol

1. Sample Preparation:

  • Quench 10 µL of the crude reaction mixture in 990 µL of cold Acetonitrile/Water (50:50, v/v) to halt any ongoing amidation[3].

  • Filter through a 0.22 µm PTFE syringe filter to remove precipitated urea salts.

  • Causality Note: Cold quenching prevents the thermal degradation of the Weinreb amide back to the carboxylic acid during sample sitting time.

2. Chromatographic Separation (UHPLC):

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.5 mL/min.

  • Causality Note: The Weinreb amide nitrogen is weakly basic. Formic acid ensures consistent protonation for ESI+ ionization while suppressing secondary interactions with unendcapped silanols on the column, preventing peak tailing.

3. Mass Spectrometry (Q-TOF ESI+):

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: DDA (Auto-MS/MS). Precursor scan m/z 100–1000; MS/MS triggered for top 3 most intense ions.

  • Collision Energy: Ramped from 15 to 30 eV.

Workflow S1 Sample Prep (Cold MeCN/H2O Quench) S2 UHPLC Separation (Sub-2 µm C18, Formic Acid) S1->S2 S3 ESI+ Ionization (Precursor m/z 281.1496) S2->S3 S4 Q-TOF MS/MS (CID: m/z 91.05 & 220.10) S3->S4 S5 Data Analysis (Self-Validating DDA Loop) S4->S5

Step-by-step UHPLC-Q-TOF MS workflow for Weinreb amide validation.

Conclusion

For the synthesis of CAS 944256-07-9, relying on legacy HPLC-UV-SQ MS introduces unacceptable risks of false purity readings due to co-eluting N-acylurea byproducts and isobaric matrix interferences. By transitioning to a UHPLC-Q-TOF MS workflow, researchers gain a self-validating analytical system. The combination of sub-2 µm chromatographic resolution, sub-2 ppm exact mass accuracy, and automated MS/MS fragmentation provides unequivocal structural confirmation, ensuring that only highly pure Weinreb amide intermediates advance in the drug development pipeline.

References

  • Sigma-Aldrich. "BENZYL 4-(METHOXY(METHYL)AMINO)-4-OXOBUTYLCARBAMATE | 944256-07-9." Sigma-Aldrich Catalog.
  • Salvino, J. M., et al. "Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide." The Journal of Organic Chemistry, 1999, 64(6), 1823-1830.
  • Yoganathan, S., et al. "An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin." Organic & Biomolecular Chemistry, 2013, 11, 4680-4685.

Sources

Validation

Spectroscopic Comparison Guide: Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate vs. Its Reduced Aldehyde Form

Introduction In the synthesis of complex peptides and transition state mimetics, the precise interconversion of functional groups without inducing epimerization or over-reduction is a critical challenge[1]. Benzyl 4-(met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of complex peptides and transition state mimetics, the precise interconversion of functional groups without inducing epimerization or over-reduction is a critical challenge[1]. Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, a Cbz-protected Weinreb amide, serves as a highly reliable acyl surrogate and stable precursor in organic synthesis[2]. Its controlled reduction yields Benzyl 4-oxobutylcarbamate, an amino aldehyde that is a vital building block for active pharmaceutical ingredients (APIs)[1],[3].

This guide provides an objective spectroscopic comparison between these two species, detailing the mechanistic causality of the reduction and the self-validating experimental protocols required for a successful transformation.

Mechanistic Causality of the Reduction

The direct conversion of a standard tertiary amide to an aldehyde is notoriously difficult due to the high propensity for over-reduction to the primary alcohol. However, N-methoxy-N-methyl amides (Weinreb amides) bypass this limitation through a unique chelation-controlled mechanism[4].

When reacted with Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C), the hydride is transferred to the carbonyl carbon. Simultaneously, the Lewis acidic aluminum atom coordinates with both the carbonyl oxygen and the N-methoxy oxygen, forming a highly stable, five-membered cyclic tetrahedral intermediate[4],[5]. This chelation acts as a kinetic trap, completely halting further reduction[6].

The choice of solvent is critical: non-coordinating solvents like toluene or dichloromethane (DCM) are strictly preferred. Coordinating solvents like tetrahydrofuran (THF) can compete for the Lewis acidic aluminum center, destabilizing the tetrahedral intermediate and leading to undesired over-reduction[6]. Upon quenching with an aqueous acidic or chelating workup, the intermediate collapses to release the desired aldehyde[4].

G WA Weinreb Amide (Cbz-NH-R-CON(OMe)Me) DIBAL DIBAL-H / Toluene (-78°C) WA->DIBAL TI Stable Tetrahedral Intermediate (Al-Chelate) DIBAL->TI Hydride Transfer Quench Aqueous Acidic Workup TI->Quench Prevents Over-Reduction Aldehyde Aldehyde Product (Cbz-NH-R-CHO) Quench->Aldehyde Intermediate Collapse

Mechanistic pathway of Weinreb amide reduction to aldehyde via a stable chelated intermediate.

Spectroscopic Comparison: Tracking the Transformation

Validating the success of the reduction relies on identifying distinct spectroscopic signatures. The transformation from the Weinreb amide to the aldehyde induces profound and predictable changes in both the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

1H NMR Spectroscopy Analysis

In the starting Weinreb amide, the N-methoxy and N-methyl groups present as two distinct, sharp singlets integrating to 3 protons each, typically around 3.68 ppm and 3.18 ppm, respectively[7],[8]. Upon successful reduction to Benzyl 4-oxobutylcarbamate, these peaks completely disappear, confirming the cleavage of the C-N bond. Concurrently, a highly deshielded triplet emerges near 9.78 ppm, which is the unambiguous signature of the new formyl (aldehyde) proton coupling to the adjacent α-methylene group[9].

Table 1: 1H NMR Quantitative Data Summary (400 MHz, CDCl₃)

Proton AssignmentBenzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (ppm)Benzyl 4-oxobutylcarbamate (ppm)Causality / Structural Observation
Aldehyde (-CHO) N/A9.78 (t, J = 1.5 Hz, 1H)Appearance of highly deshielded formyl proton.
Cbz Aromatic (Ar-H) 7.35 (m, 5H)7.35 (m, 5H)Protecting group remains unaffected by DIBAL-H.
Cbz Methylene (Ph-CH₂) 5.10 (s, 2H)5.10 (s, 2H)Benzyl ether linkage is stable under these conditions.
Carbamate (N-H) 5.05 (br s, 1H)4.85 (br s, 1H)Minor shift due to altered intramolecular H-bonding.
N-Methoxy (-OCH₃) 3.68 (s, 3H)N/AComplete disappearance confirms loss of Weinreb group.
N-Methyl (-NCH₃) 3.18 (s, 3H)N/AComplete disappearance confirms loss of Weinreb group.
α-Methylene (-CH₂-C=O) 2.45 (t, J = 7.2 Hz, 2H)2.50 (td, J = 7.1, 1.5 Hz, 2H)Slight downfield shift; newly couples to the aldehyde proton.
Infrared (IR) Spectroscopy Analysis

IR spectroscopy offers a rapid, orthogonal method for reaction validation. The Weinreb amide exhibits a characteristic "Amide I" stretching band around 1650–1660 cm⁻¹[10],[11],[12]. This relatively low frequency for a carbonyl is due to the resonance stabilization inherent to the amide bond. Following reduction, this band is replaced by a sharp, strong aliphatic aldehyde carbonyl stretch at approximately 1725 cm⁻¹[10]. Additionally, the aldehyde product displays the classic Fermi resonance doublet for the formyl C-H stretch at ~2720 cm⁻¹ and ~2820 cm⁻¹.

Table 2: IR Spectroscopy Quantitative Data Summary (ATR, cm⁻¹)

Functional GroupWeinreb Amide (cm⁻¹)Aldehyde (cm⁻¹)Causality / Structural Observation
N-H Stretch (Carbamate) ~3320~3330Remains intact; indicates Cbz group survival.
Aldehyde C-H Stretch N/A~2720, ~2820Fermi resonance doublet characteristic of aldehydes.
Aldehyde C=O Stretch N/A~1725Strong, high-frequency peak typical of aliphatic aldehydes.
Cbz C=O Stretch ~1705~1705Carbamate carbonyl remains unreduced.
Amide I (Weinreb C=O) ~1655N/ADisappears due to loss of amide resonance stabilization.

Self-Validating Experimental Protocol: Reduction Workflow

To ensure high fidelity and prevent epimerization or over-reduction, the following self-validating protocol must be strictly adhered to.

Step 1: Anhydrous Reaction Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of Argon. Causality: DIBAL-H reacts violently with moisture, which would prematurely destroy the active hydride species.

  • Dissolve Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (1.0 eq) in anhydrous Toluene (0.1 M concentration). Causality: Toluene is a non-coordinating solvent that preserves the stability of the crucial tetrahedral intermediate[6].

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

Step 2: Hydride Transfer
  • Dropwise add DIBAL-H (1.0 M in Toluene, 1.2 eq) via a syringe pump over 20 minutes down the inner wall of the flask. Causality: Slow addition prevents localized heating and suppresses the reduction of the Cbz carbamate group.

  • Stir the reaction at -78 °C for 1 to 2 hours.

Step 3: In-Process Validation (TLC)
  • Remove a 10 µL aliquot, quench into 100 µL of 1M HCl, and extract with Ethyl Acetate.

  • Spot on a silica gel TLC plate alongside the starting material. Elute with 1:1 Hexanes/Ethyl Acetate.

  • Self-Validation: Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product spot will immediately turn bright yellow/orange, confirming the presence of an aldehyde, whereas the Weinreb amide starting material will not react.

Step 4: Quench and Isolation
  • Once TLC confirms complete consumption of the starting material, quench the reaction at -78 °C by the slow addition of Methanol (2.0 eq) to destroy excess DIBAL-H.

  • Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Stir at room temperature for 2 hours. Causality: Aluminum salts form thick, unfilterable emulsions in water. Rochelle's salt strongly chelates the aluminum ions, breaking the emulsion and yielding two distinct, clear liquid phases.

  • Separate the organic layer, extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Benzyl 4-oxobutylcarbamate.

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Safety & Regulatory Compliance

Safety

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate proper disposal procedures

As a Senior Application Scientist, it is paramount to ensure that all laboratory operations, including the disposal of chemical waste, are conducted with the utmost attention to safety and regulatory compliance. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is paramount to ensure that all laboratory operations, including the disposal of chemical waste, are conducted with the utmost attention to safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (CAS No. 944256-07-9).

This document is structured to provide clear, actionable guidance that is grounded in established safety protocols and environmental regulations. By understanding the "why" behind each step, researchers can foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific, publicly available Safety Data Sheet (SDS) for Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate is not readily found, we can infer its potential hazards based on its chemical structure as a carbamate derivative. Carbamates, as a class of compounds, can exhibit varying levels of toxicity and environmental impact.[1] Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life.[2][3]

Assumed Hazard Profile:

Hazard ClassDescriptionPrecautionary Measures
Acute Toxicity (Oral) May be harmful if swallowed.[2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation May cause skin irritation.[3]Wear protective gloves and clothing.[3]
Eye Damage/Irritation May cause serious eye irritation.[3]Wear eye and face protection.[3]
Aquatic Toxicity Potentially toxic to aquatic life.[2]Avoid release to the environment.[2]

It is a legal and ethical responsibility for every laboratory worker to be familiar with proper waste disposal procedures.[4] All chemical waste, including Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, must be managed in a way that is safe, legal, and responsible.[5]

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[4] Incompatible wastes must never be mixed.[6]

Workflow for Waste Segregation:

cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Streams A Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate Waste B Is the waste a pure solid, a solution, or contaminated labware? A->B C Solid Chemical Waste B->C Pure Solid D Liquid Chemical Waste (Non-halogenated) B->D Solution E Contaminated Solid Waste (Sharps/Labware) B->E Contaminated Labware

Caption: Decision workflow for segregating waste at the source.

Step-by-Step Disposal Procedures

Follow these detailed protocols for each type of waste generated from handling Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate.

Unused or Expired Pure Compound (Solid Waste)

Solid chemical waste must be kept separate from liquid waste.[6]

Protocol:

  • Container Selection: Use a designated, leak-proof, and clearly labeled solid waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate," and the approximate amount.

  • Accumulation: Store the sealed container in a designated satellite accumulation area within the laboratory.[7] This area should be at or near the point of generation.[7]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHRS) office for pickup.[7]

Solutions Containing Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (Liquid Waste)

Liquid waste containing this compound should be treated as hazardous chemical waste.

Protocol:

  • Waste Stream Identification: As this compound does not contain halogens, it should be disposed of in the "Non-Halogenated Organic Waste" stream, unless mixed with halogenated solvents. Always segregate halogenated and non-halogenated solvent wastes.[4]

  • Container Selection: Use a designated, sealable, and compatible liquid waste container (e.g., a high-density polyethylene carboy). Do not use Schott bottles for waste as they are expensive.[6]

  • Labeling: Affix a hazardous waste label to the container. List all constituents of the solution, including "Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate" and all solvents, with their approximate percentages.

  • Accumulation: Keep the waste container tightly closed when not in use and store it in the satellite accumulation area.[7]

  • Disposal: When the container is nearing full (do not overfill), arrange for its collection by your institution's hazardous waste management service.

Crucially, do not dispose of this chemical down the drain. [8] Drain disposal is only permissible for a very limited set of chemicals and generally not for synthetic organic compounds that may be toxic to aquatic life.[2][8]

Contaminated Labware and Personal Protective Equipment (PPE)

Items such as pipette tips, gloves, and empty containers that have come into contact with Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate require proper disposal.

Protocol for "Empty" Containers:

  • Decontamination: An "empty" container that held this chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4]

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste in the appropriate non-halogenated waste stream.[4]

  • Container Disposal: After triple-rinsing and removal or defacing of the original label, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[5][6]

Protocol for Contaminated Labware and PPE:

  • Segregation: Collect grossly contaminated items (e.g., paper towels used to clean up a spill) in a designated, sealed plastic bag or container labeled "Contaminated Solid Waste."

  • Disposal: This waste should be disposed of through your institution's chemical waste program. For lightly contaminated items like gloves used during routine handling, follow your institution's specific guidelines. Some institutions may permit disposal in regular trash if not heavily contaminated, while others may require it to be treated as chemical waste.[5]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Workflow:

A Spill of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate Occurs B Assess the Spill Is it a major spill or beyond your capability to clean up? A->B C Evacuate the area. Alert others. Contact EHRS/Emergency Response. B->C Yes D If a minor, manageable spill: Don appropriate PPE. B->D No E Contain the spill with absorbent material. D->E F Absorb the spill with inert material (e.g., sand, vermiculite). E->F G Collect absorbed material using non-sparking tools. F->G H Place collected waste in a sealed, labeled hazardous waste container. G->H I Decontaminate the spill area. H->I J Request waste pickup from EHRS. I->J

Caption: Step-by-step workflow for responding to a chemical spill.

For spills, absorb the material with inert substances like sand or earth and transfer it to a container for later disposal.[9] Use clean, non-sparking tools to collect the absorbed material.[9]

Final Disposal Pathway

All collected hazardous waste will be handled by your institution's designated waste management provider. The most common and environmentally responsible disposal method for organic compounds of this nature is high-temperature incineration at a licensed facility.[1] This process ensures the complete destruction of the chemical, preventing its release into the environment.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[4][8]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hazardous Waste and Disposal Consider
  • BENZYL 4-(METHOXY(METHYL)AMINO)
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency.
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  • Cooling Tower Chemicals - CARBAMATE.
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  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. CAMEO Chemicals.

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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate

Carbamates are a group of organic compounds derived from carbamic acid. Many carbamates are known to be cholinesterase inhibitors, which can affect the nervous system.[1][2] Therefore, this guide is built upon the establ...

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Author: BenchChem Technical Support Team. Date: March 2026

Carbamates are a group of organic compounds derived from carbamic acid. Many carbamates are known to be cholinesterase inhibitors, which can affect the nervous system.[1][2] Therefore, this guide is built upon the established safety principles for handling potentially hazardous carbamate compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, a risk-based approach to PPE selection is crucial. The following recommendations are based on the potential hazards associated with carbamate compounds.

Core PPE Requirements

A foundational PPE ensemble is mandatory for all handling procedures involving this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the liquid compound and potential vapors. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).Prevents dermal absorption, a common route of exposure for carbamates. Always inspect gloves for integrity before use and dispose of them after handling.
Body Protection A lab coat worn over full-length clothing and closed-toe shoes.Minimizes skin contact with any accidental spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization.
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities, heating the compound, or potential for aerosol generation, an enhanced PPE protocol is advised.

  • Full-face respirator: Offers a higher level of respiratory and facial protection.[1]

  • Chemical-resistant apron or coveralls: Provides an additional layer of protection for the body against significant splashes.

Operational Workflow: From Receipt to Disposal

A structured and logical workflow is essential to minimize exposure and ensure a safe working environment.

Operational Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Storage Receipt and Storage Risk_Assessment Site-Specific Risk Assessment Receipt_and_Storage->Risk_Assessment Donning_PPE Donning Appropriate PPE Risk_Assessment->Donning_PPE Chemical_Handling Chemical Handling (in Fume Hood) Donning_PPE->Chemical_Handling Decontamination Decontamination of Work Area and Equipment Chemical_Handling->Decontamination Waste_Disposal Waste Segregation and Disposal Decontamination->Waste_Disposal Doffing_PPE Doffing and Disposal of PPE Waste_Disposal->Doffing_PPE

Caption: A logical workflow for handling Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate.

Receipt and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound is described as a pale-yellow to yellow-brown liquid.[3][4] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling Procedures

All handling of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure that an eyewash station and safety shower are readily accessible. Assemble all necessary equipment and reagents.

  • PPE: Don the appropriate PPE as outlined in Section 1.

  • Aliquoting and Transferring: When transferring the liquid, use a calibrated pipette with a fresh, disposable tip. To prevent splashes, dispense the liquid slowly against the inner wall of the receiving vessel.

  • Reactions: If the compound is to be used in a reaction, ensure the reaction vessel is properly secured and, if necessary, equipped with a condenser to contain volatile components.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Management
  • Small Spills (within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert your institution's emergency response team.

    • Restrict access to the spill area.

    • If it is safe to do so, increase ventilation to the area by opening a window (if applicable and safe).

First Aid Measures

The following first aid measures are based on general guidelines for handling carbamate compounds.[2][5]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate must be treated as hazardous waste. Carbamate wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Waste Segregation and Collection

Waste_Disposal_Plan cluster_waste_streams Waste Streams cluster_collection Collection cluster_disposal Disposal Liquid_Waste Contaminated Solvents & Unused Compound Liquid_Container Labeled, Sealed Hazardous Waste Container (Liquid) Liquid_Waste->Liquid_Container Solid_Waste Contaminated PPE (gloves, tips, etc.) Solid_Container Labeled, Sealed Hazardous Waste Container (Solid) Solid_Waste->Solid_Container EH_S_Pickup Arrange for Pickup by Environmental Health & Safety Liquid_Container->EH_S_Pickup Solid_Container->EH_S_Pickup

Caption: A systematic approach to the disposal of waste contaminated with Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate.

  • Liquid Waste: Collect all liquid waste, including unused compound and contaminated solvents, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and absorbent materials, in a separate, clearly labeled, and sealed hazardous waste container.[7]

Labeling and Storage

All waste containers must be clearly labeled with the full chemical name, "Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate," and the appropriate hazard warnings. Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EH&S) department.

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate and ensure a safe and productive research environment.

References

  • U.S. Environmental Protection Agency. (2011).
  • Washington State Department of Agriculture. WSDA Pesticide Applicator Advisory. Retrieved from [Link]

  • Cooling Tower Chemicals. CARBAMATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011). EPA Issues Rule on Carbamate Wastes. Retrieved from [Link]

  • Pethu, M., et al. (2019).
  • University of Nebraska-Lincoln Extension. Personal Protection for the Applicator and Worker Module. Retrieved from [Link]

  • Hulse, E. J., & M.D. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences.

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